Brefonalol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUZPBGIBVJYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869414 | |
| Record name | Brefonalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103880-26-8, 104051-20-9 | |
| Record name | 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103880-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brefonalol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brefonalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREFONALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brefonalol: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Brefonalol is a beta-adrenergic antagonist that underwent clinical investigation in the early 1990s. Its development was since discontinued, and as a result, publicly available in-depth technical data is limited. This guide synthesizes the available information and provides a framework for understanding its mechanism of action based on its drug class and the reported clinical findings.
Executive Summary
This compound is a third-generation beta-adrenergic antagonist possessing both beta-blocking and vasodilatory properties. Clinical investigations in patients with arterial hypertension have demonstrated its efficacy in reducing blood pressure and heart rate. The vasodilatory action of this compound appears to contribute to a more balanced hemodynamic profile compared to non-vasodilating beta-blockers, particularly at lower doses. This document provides a comprehensive overview of the known mechanism of action of this compound, including its effects on adrenergic signaling and its observed clinical-pharmacological profile. Due to the limited availability of primary preclinical data, some sections of this guide are based on the established pharmacology of its drug class.
Core Mechanism of Action: Beta-Adrenergic Blockade
As a beta-adrenergic antagonist, the primary mechanism of action of this compound is the competitive inhibition of beta-adrenergic receptors (β-ARs). These receptors are key components of the sympathetic nervous system, mediating the effects of catecholamines such as epinephrine and norepinephrine. There are three main subtypes of beta-receptors: β1, β2, and β3.
-
β1-Adrenergic Receptors: Predominantly located in the heart, stimulation of these receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking β1-receptors, this compound reduces these cardiac parameters, leading to a decrease in cardiac output and myocardial oxygen demand.
-
β2-Adrenergic Receptors: Found in various tissues, including the smooth muscle of the bronchioles and blood vessels. Blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction. The selectivity of this compound for β1 versus β2 receptors is not well-documented in publicly available literature.
Signaling Pathway of Beta-Adrenergic Antagonism
The binding of an agonist (e.g., norepinephrine) to a β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response. This compound, as an antagonist, binds to the β-receptor but does not activate this cascade, thereby preventing the effects of endogenous catecholamines.
Vasodilatory Mechanism of Action
A key feature of this compound is its vasodilating property.[1] The precise molecular mechanism for this effect is not well-documented in the available literature. For other third-generation beta-blockers, vasodilation can be achieved through several mechanisms, including:
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Alpha-1 Adrenergic Receptor Blockade: Inhibition of α1-receptors on vascular smooth muscle prevents norepinephrine-induced vasoconstriction.
-
Nitric Oxide (NO) Release: Stimulation of endothelial nitric oxide synthase (eNOS) leads to the production of NO, a potent vasodilator.
-
Direct Vasodilator Effect: Some compounds may have a direct relaxing effect on vascular smooth muscle, potentially through mechanisms like calcium channel blockade.
Further preclinical studies would be required to elucidate the specific vasodilatory pathway of this compound.
Clinical Pharmacology and Hemodynamic Effects
The most comprehensive clinical data on this compound comes from a placebo-controlled, randomized, cross-over study in patients with arterial hypertension.[1] This study compared the hemodynamic effects of single oral doses of 50 mg and 100 mg of this compound with 80 mg of propranolol and placebo.[1]
Quantitative Hemodynamic Data
The following table summarizes the key findings from the aforementioned study. It is important to note that specific numerical values and statistical significance are not fully detailed in the available abstract.
| Parameter | 80 mg Propranolol | 50 mg this compound | 100 mg this compound |
| Blood Pressure | Significant Reduction | Significant Reduction | Significant Reduction |
| Heart Rate | Significant Reduction | Significant Reduction | Significant Reduction |
| Cardiac Output | Significant Reduction | Significant Reduction | Significant Reduction |
| Stroke Volume | Reduction | Increase | Reduction |
| Total Peripheral Resistance | Increase | Not specified (inferred decrease) | Increase |
| Reactive Hyperemia | Not specified | Increase | Not specified |
Table 1: Summary of Hemodynamic Effects of this compound and Propranolol.[1]
The increase in stroke volume and reactive hyperemia observed with the 50 mg dose of this compound suggests a more pronounced vasodilatory effect at this dosage, leading to a more balanced hemodynamic profile compared to the higher dose and to propranolol.[1]
Experimental Protocols
While detailed experimental protocols for the pivotal clinical trial of this compound are not publicly available, a general methodology can be inferred based on standard practices for assessing the hemodynamic effects of antihypertensive drugs.
Hypothetical Clinical Trial Protocol
Objective: To assess the hemodynamic effects of single oral doses of this compound compared to propranolol and placebo in patients with arterial hypertension.
Study Design: A randomized, double-blind, placebo-controlled, cross-over study.
Patient Population: Patients with diagnosed arterial hypertension (e.g., WHO stages I and II).
Methodology:
-
Baseline Measurements: After a washout period for any previous antihypertensive medication, baseline hemodynamic parameters are recorded.
-
Drug Administration: Patients are randomly assigned to receive a single oral dose of one of the study drugs (50 mg this compound, 100 mg this compound, 80 mg propranolol, or placebo).
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Hemodynamic Monitoring: Blood pressure, heart rate, and other hemodynamic parameters are assessed noninvasively at regular intervals (e.g., 2, 4, 6, 10, and 24 hours post-dose).[1]
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Mechano- and Impedance Cardiography: Used to measure cardiac output, stroke volume, and other cardiac performance indicators.
-
Venous Occlusion Plethysmography: Used to assess peripheral blood flow and vascular resistance.
-
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Cross-over: After a suitable washout period, each patient crosses over to the other treatment arms until all patients have received all treatments.
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Data Analysis: Hemodynamic parameters are compared between treatment groups and with baseline values to determine the effects of each drug.
Conclusion
This compound is a beta-adrenergic antagonist with vasodilating properties that has shown efficacy in reducing blood pressure in hypertensive patients. Its mechanism of action involves the blockade of beta-adrenergic receptors, leading to reduced cardiac output, and a vasodilatory effect that appears to be more prominent at lower doses, resulting in a favorable hemodynamic profile. The discontinuation of its development has left a gap in the detailed understanding of its molecular pharmacology, particularly concerning its receptor selectivity and the mechanism of vasodilation. Further investigation into these aspects would be necessary to fully characterize its pharmacological signature.
References
An In-Depth Technical Guide to Brefonalol: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefonalol is a beta-adrenergic antagonist that has been investigated for its potential therapeutic applications in cardiovascular conditions such as hypertension, arrhythmias, and angina pectoris.[1] As a member of the aryloxypropanolamine class of beta-blockers, its mechanism of action involves the competitive inhibition of catecholamines at beta-adrenergic receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound, intended for a technical audience in the fields of pharmacology, medicinal chemistry, and drug development. While clinical development of this compound was not pursued, its profile remains of interest for structure-activity relationship studies and as a reference compound in cardiovascular research.
Chemical Structure and Properties
This compound possesses a characteristic aryloxypropanolamine scaffold with a substituted quinolinone moiety. The structural details and physicochemical properties are summarized below.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | [2] |
| CAS Number | 104051-20-9 | [2] |
| Molecular Formula | C22H28N2O2 | [2] |
| Molecular Weight | 352.47 g/mol | [2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Pharmacological Profile
Mechanism of Action: Beta-Adrenergic Blockade
This compound functions as a competitive antagonist at beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. The primary signaling pathway associated with beta-adrenergic receptor activation involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
By blocking the binding of catecholamines to these receptors, this compound attenuates the downstream signaling cascade, leading to a reduction in the physiological responses mediated by the sympathetic nervous system. This includes decreases in heart rate (chronotropy), myocardial contractility (inotropy), and blood pressure.
Experimental Protocols
Hemodynamic Effects in Arterial Hypertension
A key clinical investigation into the effects of this compound was conducted by Halabi et al. (1990). The study aimed to determine the hemodynamic effects of single oral doses of this compound compared to placebo and propranolol in patients with arterial hypertension.
Methodology Overview:
The study employed a placebo-controlled, randomized, cross-over design. A cohort of 16 patients with arterial hypertension (WHO stages I and II) received single oral doses of a placebo, 80 mg of propranolol, and two different doses of this compound (50 mg and 100 mg). A suite of non-invasive techniques was utilized to assess various hemodynamic parameters at baseline and at multiple time points post-administration (2, 4, 6, 10, and 24 hours).
The primary methods used were:
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Mechanocardiography: To assess cardiac mechanical function.
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Impedance Cardiography: To measure stroke volume, cardiac output, and other cardiac performance indices.
-
Venous Occlusion Plethysmography: To evaluate peripheral blood flow and vascular resistance.
Chemical Synthesis
Generalized Synthesis Workflow:
The synthesis would likely start from a substituted 3,4-dihydroquinolin-2-one precursor. This precursor would undergo a reaction to introduce the epoxide moiety, which is then opened by the appropriate amine to yield the final this compound molecule.
Conclusion
This compound is a beta-adrenergic antagonist with a distinct chemical structure incorporating a quinolinone moiety. While its clinical development was not pursued, the available data on its pharmacology, particularly its hemodynamic effects, provide valuable insights for researchers in cardiovascular drug discovery. The lack of comprehensive physicochemical data and a detailed synthesis protocol in the public domain highlights the need for further investigation should this compound or its analogs be reconsidered for therapeutic or research purposes. This guide serves as a foundational resource, consolidating the currently available technical information on this compound for the scientific community.
References
Brefonalol: A Technical Guide to its Core Function and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brefonalol is a beta-adrenergic antagonist characterized by its vasodilating properties.[1] Investigated around 1990, it demonstrated efficacy in reducing heart rate and blood pressure.[1] This technical guide provides a comprehensive overview of this compound's primary function, mechanism of action, and comparative pharmacology. Due to the limited availability of recent research, this document synthesizes foundational knowledge with data from analogous compounds to offer a thorough understanding for research and development professionals.
Primary Function and Mechanism of Action
This compound's primary function is to antagonize beta-adrenergic receptors, leading to a reduction in heart rate and blood pressure, complemented by vasodilation.[1] As a beta-blocker, it competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding sites on beta-adrenergic receptors. This competitive inhibition mitigates the downstream effects of sympathetic nervous system activation.
The vasodilatory effect of this compound suggests a more complex mechanism than simple beta-blockade, a characteristic shared by third-generation beta-blockers which often possess additional properties like nitric oxide potentiation or alpha-receptor blockade.
Signaling Pathway
The antagonism of beta-adrenergic receptors by this compound interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. Upon catecholamine binding, beta-adrenergic receptors activate adenylyl cyclase through a stimulatory G-protein (Gs), leading to the conversion of ATP to cyclic AMP (cAMP). cAMP, a secondary messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and other physiological responses. By blocking the initial receptor activation, this compound attenuates this entire pathway.
References
Brefonalol: A Historical and Technical Overview of a Vasodilating Beta-Blocker
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Brefonalol is a third-generation beta-adrenergic antagonist characterized by its additional vasodilating properties. Investigated around the early 1990s, it demonstrated potential for the management of hypertension. Despite promising initial findings, its development was ultimately discontinued, and it was never marketed. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, based on the limited publicly available data.
Discovery and Development
This compound was developed by the German pharmaceutical company Beiersdorf. The primary therapeutic target for this compound was arterial hypertension, with potential applications in other cardiovascular conditions such as angina pectoris and arrhythmias. As a third-generation beta-blocker, its development was part of a broader effort to create antihypertensive agents that not only reduce cardiac workload but also decrease peripheral vascular resistance, offering a more balanced hemodynamic profile compared to earlier non-vasodilating beta-blockers. However, for reasons not publicly detailed, the clinical development of this compound was halted.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of beta-adrenergic receptors, particularly the β1-receptors located in cardiac tissue. This blockade inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and consequently, cardiac output.
A key feature of this compound is its vasodilating activity. While the precise molecular mechanism of this vasodilation is not explicitly detailed in the available literature, third-generation beta-blockers typically achieve this effect through one or more of the following pathways:
-
Alpha-1 Adrenergic Receptor Blockade: Concurrent blockade of α1-receptors in vascular smooth muscle prevents norepinephrine-induced vasoconstriction, leading to vasodilation.
-
Beta-2 Adrenergic Receptor Agonism: Partial agonism at β2-receptors in the vasculature can stimulate vasodilation.
-
Nitric Oxide (NO) Release: Stimulation of endothelial nitric oxide synthase (eNOS) leads to increased production of NO, a potent vasodilator.
Further preclinical studies would be required to definitively elucidate the specific vasodilatory pathway of this compound.
Signaling Pathway: Beta-1 Adrenergic Blockade
The following diagram illustrates the canonical signaling pathway of a beta-1 adrenergic receptor and the inhibitory effect of a beta-blocker like this compound.
Preclinical and Clinical Data
Clinical Study: Hemodynamic Effects in Hypertensive Patients
A placebo-controlled, randomized, cross-over study was conducted in 16 patients with arterial hypertension (WHO stages I and II). The study compared single oral doses of 50 mg and 100 mg of this compound against 80 mg of propranolol and a placebo. Hemodynamic parameters were measured noninvasively at baseline and at 2, 4, 6, 10, and 24 hours post-administration.
Table 1: Summary of Hemodynamic Effects of this compound and Propranolol
| Parameter | 50 mg this compound | 100 mg this compound | 80 mg Propranolol |
| Blood Pressure | Significant Decrease | Significant Decrease | Significant Decrease |
| Heart Rate | Significant Decrease | Significant Decrease | Significant Decrease |
| Cardiac Output | Significant Decrease | Significant Decrease | Significant Decrease |
| Stroke Volume | Increased | - | Decreased |
| Total Peripheral Resistance | - | - | Increased |
| Reactive Hyperemia | Increased | - | - |
Data extracted from Halabi et al., 1990.[1]
The study concluded that both 50 mg and 100 mg doses of this compound significantly reduced blood pressure, heart rate, and cardiac output. Notably, the 50 mg dose was associated with an increase in stroke volume and reactive hyperemia, suggesting a more pronounced vasodilatory effect at this dosage, leading to a more balanced hemodynamic profile compared to the higher dose and to propranolol.
Experimental Protocol: Clinical Hemodynamic Assessment
Objective: To determine the hemodynamic effects of single oral doses of this compound (50 mg and 100 mg) and propranolol (80 mg) compared to placebo in patients with arterial hypertension.
Study Design: Placebo-controlled, randomized, cross-over study.
Participants: 16 patients (10 male, 6 female; mean age 50.6 ± 10.4 years) with arterial hypertension (WHO stages I and II).
Methodology:
-
Drug Administration: Single oral doses of placebo, 80 mg propranolol, 50 mg this compound, and 100 mg this compound were administered in a randomized sequence with a washout period between each treatment.
-
Hemodynamic Measurements: Blood pressure, heart rate, and other hemodynamic parameters were assessed noninvasively at baseline (before drug administration) and at 2, 4, 6, 10, and 24 hours after drug administration.
-
Noninvasive Techniques:
-
Mechano- and Impedance Cardiography: Used to determine cardiac output and stroke volume.
-
Venous Occlusion Plethysmography: Used to assess peripheral blood flow and calculate total peripheral resistance.
-
Experimental Workflow: Clinical Trial Protocol
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its aryloxypropanolamine structure, a general synthetic route can be proposed. This typically involves the reaction of a substituted phenol with epichlorohydrin to form a glycidyl ether, followed by the opening of the epoxide ring with an appropriate amine.
Conclusion
This compound was a promising third-generation beta-blocker with vasodilating properties that showed efficacy in reducing blood pressure in hypertensive patients. The available clinical data suggests that its vasodilating effects may offer a more favorable hemodynamic profile compared to non-vasodilating beta-blockers like propranolol. The discontinuation of its development means that a full understanding of its pharmacological profile, including its precise mechanism of vasodilation and long-term safety and efficacy, remains incomplete. This guide summarizes the currently known technical information on this compound, highlighting the need for further research to fully characterize this compound.
References
Brefonalol: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefonalol is a compound identified as a beta-adrenergic receptor antagonist. Understanding its interaction with adrenergic receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides an in-depth overview of the principles and methods used to characterize the receptor binding affinity and selectivity of compounds like this compound.
Data Presentation: Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Selectivity refers to the ability of a compound to bind preferentially to one receptor subtype over others.
To illustrate how such data is presented, the following table summarizes the binding affinities (Ki values in nM) of several well-known beta-blockers for different adrenergic receptor subtypes. Note: This table does not contain data for this compound and is provided for illustrative purposes only.
| Compound | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β1/β2 Selectivity Ratio |
| Propranolol | - | - | 1.1 | 1.8 | 0.6 |
| Metoprolol | - | - | 190 | 7700 | 0.02 |
| Atenolol | - | - | 1300 | 25000 | 0.05 |
| Carvedilol | 0.22 | 2800 | 0.9 | 2.2 | 0.4 |
| Nebivolol | 1100 | - | 0.68 | 11 | 0.06 |
Data compiled from various public sources for illustrative purposes.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a receptor.[1] These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor of interest and contains a radioactive isotope) to quantify the number of receptors in a sample and to determine the affinity of unlabeled compounds for these receptors.
A common type of radioligand binding assay is the competition binding assay , which is used to determine the Ki of a test compound.[2]
Principle
In a competition binding assay, a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled test compound are incubated with a preparation of membranes containing the receptor of interest. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the amount of radioligand bound at each concentration of the test compound, an inhibition curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Detailed Methodology
-
Membrane Preparation:
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Tissues or cells expressing the adrenergic receptor subtype of interest are homogenized in a cold buffer solution.
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The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
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The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.[3]
-
-
Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
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To each well, the following are added in order:
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Assay buffer.
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A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [¹²⁵I]-cyanopindolol for β1/β2).[4]
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
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The membrane preparation.
-
-
Total binding wells contain the radioligand and membranes but no test compound.
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Non-specific binding wells contain the radioligand, membranes, and a high concentration of a known unlabeled ligand that saturates the receptors, thereby preventing the binding of the radioligand to the specific receptor sites.[1]
-
The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
After incubation, the reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.[3]
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The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is then counted using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Mandatory Visualizations
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine and epinephrine, initiate intracellular signaling cascades.
References
Section 1: Receptor Binding Affinity Characterization
An In-Depth Technical Guide on the In Vitro Investigation of Brefonalol's Molecular Targets
Introduction
This compound is a pharmacological agent developed as a beta-adrenergic antagonist with properties that include heart rate reduction, blood pressure lowering, and vasodilation.[1] Investigated around 1990, its profile suggests a mechanism of action that involves the blockade of both β-adrenoceptors and α-adrenoceptors.[2][3] While clinical and hemodynamic effects have been assessed, detailed quantitative data from in vitro studies on its specific molecular interactions, such as binding affinities (Ki) and functional potencies (IC50 or pA2), are not extensively available in publicly accessible literature.
This technical guide is designed for researchers, scientists, and drug development professionals. It outlines the standard in vitro methodologies used to fully characterize the molecular targets of a compound like this compound. The protocols, data tables, and signaling pathways described herein represent the established gold-standard approaches for determining a drug's affinity and potency at its target receptors.
To determine the direct interaction between this compound and its putative molecular targets, competitive radioligand binding assays are essential. These assays quantify the affinity of a test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a known radioactive ligand ("radioligand") that is specific for the receptor. The resulting inhibition constant (Ki) is a measure of the drug's binding affinity; a lower Ki value signifies a higher binding affinity.[4]
Illustrative Receptor Binding Affinity Profile for this compound
The following table presents a realistic, albeit illustrative, summary of the kind of quantitative data that would be generated from radioligand binding assays to define this compound's receptor selectivity profile.
| Receptor Subtype | Radioligand Example | Tissue/Cell Line Example | Illustrative K_i_ (nM) |
| β₁-Adrenoceptor | [³H]-CGP 12177 | Rat cerebral cortex membranes | 4.8 |
| β₂-Adrenoceptor | [³H]-CGP 12177 | Rat reticulocyte membranes | 15.2 |
| α₁-Adrenoceptor | [³H]-Prazosin | Rat liver membranes | 75.6 |
Note: The data in this table is illustrative and serves to demonstrate standard data presentation. Specific experimental values for this compound require dedicated laboratory investigation.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard filtration-based binding assay to determine the Ki of this compound for adrenoceptors.[5]
1. Membrane Preparation:
- Homogenize tissue known to express the target receptor (e.g., rat cerebral cortex for β₁-receptors) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
2. Assay Execution:
- In a 96-well plate, combine the following in each well:
- Receptor membrane preparation (e.g., 20-100 µg protein).
- A fixed concentration of the appropriate radioligand (e.g., [³H]-CGP 12177 for β-receptors at a concentration close to its Kd).
- Varying concentrations of this compound (typically spanning 8-10 log units).
- For determining non-specific binding, use a high concentration of a known non-radioactive competitor (e.g., 10 µM propranolol for β-receptors).
- Assay buffer to reach a final volume (e.g., 250 µL).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.
3. Separation and Counting:
- Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding at each this compound concentration to obtain specific binding.
- Plot the specific binding as a function of the log of this compound concentration to generate a competition curve.
- Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualization: Radioligand Binding Assay Workflow
Section 2: Functional Antagonism Characterization
Functional assays are critical for determining whether a drug that binds to a receptor acts as an antagonist (blocks the action of a native agonist), an agonist (mimics the native agonist), or a partial agonist. For an antagonist like this compound, these assays measure its ability to inhibit a biological response triggered by an agonist. The potency of the antagonist is typically expressed as an IC₅₀ (inhibition of response) or a pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[7][8]
Illustrative Functional Antagonist Potency of this compound
This table provides an example of how functional data for this compound would be summarized.
| Assay Type | Receptor Target | Agonist Used | Parameter | Illustrative Value |
| Adenylyl Cyclase Inhibition | β₁-Adrenoceptor | Isoproterenol | IC₅₀ (nM) | 12.5 |
| Adenylyl Cyclase Inhibition | β₂-Adrenoceptor | Isoproterenol | IC₅₀ (nM) | 45.0 |
| Intracellular Ca²⁺ Mobilization | α₁-Adrenoceptor | Phenylephrine | pA₂ | 7.1 |
Note: The data in this table is illustrative and serves to demonstrate standard data presentation. Specific experimental values for this compound require dedicated laboratory investigation.
Beta-Adrenoceptor Functional Antagonism
β₁ and β₂-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Agonist binding activates Gs, which in turn stimulates the enzyme adenylyl cyclase (AC) to produce the second messenger cyclic AMP (cAMP).[9] An antagonist like this compound will competitively block the receptor, preventing agonist-induced cAMP production.
This protocol outlines a method to measure this compound's inhibition of agonist-stimulated cAMP production.
1. Cell Culture and Lysis:
- Use a cell line stably expressing the target β-adrenoceptor subtype (e.g., CHO-β₁ cells).
- Lyse the cells with a hypotonic buffer and prepare a crude membrane fraction by centrifugation, similar to the binding assay protocol.
2. Assay Execution:
- The assay is performed in tubes or a 96-well plate containing:
- Cell membrane preparation.
- A fixed, stimulatory concentration of an agonist (e.g., 1 µM Isoproterenol).
- Varying concentrations of this compound.
- An ATP regeneration system (e.g., creatine phosphate and creatine kinase) and GTP.
- A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- ATP to serve as the substrate for the reaction.
- Initiate the reaction by adding the membranes and incubate at 37°C for a defined period (e.g., 15-30 minutes).
3. cAMP Quantification:
- Terminate the reaction (e.g., by boiling or adding acid).
- Quantify the amount of cAMP produced in each sample using a commercially available kit, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or a fluorescence-based assay.
4. Data Analysis:
- Normalize the data, setting the basal cAMP level (no agonist) as 0% response and the maximal agonist-stimulated level (no this compound) as 100% response.
- Plot the percent inhibition versus the log of this compound concentration.
- Use non-linear regression to fit the data and determine the IC₅₀ value.
Alpha-1-Adrenoceptor Functional Antagonism
α₁-adrenoceptors couple to Gq proteins. Agonist binding activates Gq, which stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to cellular responses like smooth muscle contraction.[10] this compound's vasodilatory properties suggest it antagonizes this pathway in vascular smooth muscle.
Conclusion
The in vitro characterization of a drug's molecular targets is a cornerstone of modern pharmacology and drug development. For a compound like this compound, a comprehensive analysis using radioligand binding assays and functional antagonism studies is required to precisely define its affinity and potency at β- and α-adrenoceptors. These studies provide the quantitative data necessary to understand its selectivity profile, mechanism of action, and potential for therapeutic efficacy and off-target effects. While specific published data for this compound is limited, the methodologies detailed in this guide provide a clear framework for the in vitro experiments essential for advancing such a compound from a chemical entity to a well-understood therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 104051-20-9 | Benchchem [benchchem.com]
- 3. Acute effects of combined alpha/beta-adrenoceptor blockade v combined beta-receptor and slow channel calcium blockade in ischemic heart disease complicated by hypertension. Hemodynamic and adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity and selectivity of beta-adrenoceptor antagonists in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 10. droracle.ai [droracle.ai]
The Structure-Activity Relationship of Brefonalol: A Review of a Quinolinone-Based Beta-Blocker with Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
Abstract
Brefonalol is a unique cardiovascular agent characterized by its dual mechanism of action: non-selective beta-adrenergic receptor blockade and direct vasodilation. Developed by Beiersdorf in the late 1980s and early 1990s, it was investigated for the treatment of hypertension, arrhythmias, and angina pectoris. Its chemical structure, featuring a 3,4-dihydro-2(1H)-quinolinone core linked to a substituted aminoethanol side chain, distinguishes it from traditional beta-blockers. This guide provides a comprehensive overview of the available information on the structure-activity relationship (SAR) of this compound, with a focus on its pharmacological effects and the molecular determinants of its dual activities. Due to the limited availability of public domain data from its initial development period, this review synthesizes information from general knowledge on beta-blocker SAR and related quinolinone derivatives to infer the key structural features governing this compound's activity.
Introduction
This compound, chemically named 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one, emerged as a promising antihypertensive agent due to its combined beta-blocking and vasodilating effects. This dual pharmacology offers a potential advantage over conventional beta-blockers by reducing peripheral resistance, which could lead to a more favorable hemodynamic profile. The core of this compound's structure is a quinolinone moiety, a scaffold that has been explored for various pharmacological activities. This document aims to dissect the structural components of this compound and relate them to its biological functions, providing a foundational understanding for researchers in cardiovascular drug discovery.
Core Structural Features and General SAR of Beta-Blockers
The pharmacological activity of beta-adrenergic antagonists is well-established and highly dependent on specific structural motifs. This compound shares several of these key features.
The Aminoethanol Side Chain
The —CH(OH)—CH2—NH— moiety is the cornerstone of most beta-blockers. The hydroxyl group on the benzylic carbon and the secondary amine are critical for binding to the adrenergic receptors.
-
Stereochemistry: The hydroxyl-bearing carbon is a chiral center. For beta-blockers, the (S)-enantiomer is typically the more active isomer, exhibiting significantly higher affinity for the beta-adrenergic receptor than the (R)-enantiomer. It is presumed that this compound follows this stereochemical preference.
-
Amino Substituent: The nature of the substituent on the nitrogen atom plays a crucial role in receptor affinity and selectivity. Bulky alkyl groups, such as the tert-butyl or isopropyl groups found in many beta-blockers, are known to enhance binding affinity. This compound possesses a large, lipophilic 2-methyl-4-phenylbutan-2-yl group, which likely contributes significantly to its receptor binding characteristics.
The Aromatic Moiety
The aromatic ring system and its substituents are major determinants of the antagonist's potency, selectivity (β1 vs. β2), and pharmacokinetic properties. In this compound, the traditional phenyl ring of many beta-blockers is replaced by a 3,4-dihydro-2(1H)-quinolinone system. This modification is central to its unique pharmacological profile.
Structure-Activity Relationship of the Quinolinone Core
The quinolinone ring system in this compound is not a common feature among classical beta-blockers. Its presence is the likely source of the compound's vasodilatory properties.
Vasodilatory Mechanism
The precise mechanism of vasodilation for this compound is not extensively detailed in publicly available literature. However, for other vasodilating beta-blockers, mechanisms include α1-adrenergic blockade, β2-adrenergic agonism, or direct smooth muscle relaxation through modulation of ion channels or nitric oxide pathways. Given the structural dissimilarity of this compound to α1-blockers, a direct effect on vascular smooth muscle is a plausible hypothesis. The quinolinone moiety itself has been investigated in other contexts for its potential to modulate various cellular signaling pathways.
Inferred SAR from Related Quinolinone Derivatives
Studies on other quinolinone-based cardiovascular agents may provide insights into the SAR of this compound's vasodilatory action. Modifications to the quinolinone ring, such as the position and nature of substituents, can significantly impact activity. For instance, substitutions at different positions on the aromatic portion of the quinolinone could influence potency and the balance between beta-blockade and vasodilation.
Quantitative Data on this compound and Analogs
Despite extensive searches of scientific literature and patent databases from the period of this compound's development, specific quantitative structure-activity relationship data, such as tables of analogs with corresponding binding affinities (Ki values) or functional activities (IC50/EC50 values), are not publicly available. The discontinuation of its development may have limited the publication of such detailed preclinical data.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound and its analogs are not available in the public domain. However, standard methodologies for assessing beta-adrenergic blockade and vasodilatory activity would have been employed.
Beta-Adrenergic Receptor Binding Assays
A standard protocol to determine the affinity of this compound and its analogs for beta-adrenergic receptors would involve a competitive radioligand binding assay.
Functional Assays for Beta-Blockade
The antagonist effect of this compound would likely have been assessed using isolated tissue preparations, such as guinea pig atria or trachea, by measuring the inhibition of isoproterenol-induced responses (e.g., changes in heart rate or muscle relaxation).
In Vitro Vasodilation Assays
The vasodilatory effects could have been determined by measuring the relaxation of pre-constricted isolated arterial rings (e.g., rat aorta) in an organ bath setup.
Signaling Pathways
This compound's beta-blocking activity involves the canonical G-protein coupled receptor (GPCR) signaling pathway for beta-adrenergic receptors. Its vasodilatory action would involve pathways leading to smooth muscle relaxation.
Beta-Adrenergic Receptor Signaling Blockade
Beta-1 and beta-2 adrenergic receptors are coupled to the stimulatory G-protein, Gs. Activation of this pathway leads to the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates protein kinase A (PKA) and leads to various cellular responses, including increased heart rate and contractility. This compound, as a beta-blocker, competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to these receptors, thus preventing the downstream signaling cascade.
Conclusion
This compound represents an interesting chemical entity with a dual pharmacological profile of beta-blockade and vasodilation, primarily attributed to its unique quinolinone structure. While the general principles of beta-blocker SAR can be applied to its aminoethanol side chain, the specific contributions of the quinolinone moiety to its vasodilatory effect and overall pharmacology remain an area where detailed public data is scarce. The lack of comprehensive SAR studies in the public domain for this compound and its analogs highlights a gap in the literature for this particular chemical series. Further investigation into the synthesis and biological evaluation of this compound derivatives, should they be undertaken, would be valuable in elucidating the precise molecular interactions responsible for its dual activities and could inform the design of novel cardiovascular agents. Researchers interested in this area may need to consult patent literature from the late 1980s and early 1990s, specifically from Beiersdorf, for any potentially undisclosed data.
Methodological & Application
Application Notes and Protocols: Synthesis of Brefonalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brefonalol is a beta-adrenergic antagonist with vasodilating properties, positioning it as a compound of interest for cardiovascular research.[1][2][3] These application notes provide a detailed, plausible synthetic pathway for this compound, based on established methodologies for the synthesis of analogous aryloxypropanolamine beta-blockers.[4][5] The protocols herein offer a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of this compound.
Introduction
This compound, with the IUPAC name 6-[1-Hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one, is a beta-blocker that has been studied for its potential in treating hypertension.[1][3][6] Like many beta-blockers, its structure features an aryloxypropanolamine moiety, which is crucial for its pharmacological activity.[5][7] This document outlines a retro-synthetic analysis and a forward synthetic protocol for this compound, providing researchers with a practical guide for its preparation.
Retrosynthetic Analysis
The synthesis of this compound can be approached through a convergent strategy, starting from commercially available precursors. The key disconnection lies at the ether and amine bonds of the propanolamine side chain. This leads to three primary starting materials: a substituted quinolinone, epichlorohydrin, and a specific substituted amine.
Synthesis Pathway
A proposed synthetic pathway for this compound is a two-step process common for this class of compounds. The first step involves the formation of an epoxide intermediate via the reaction of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one with epichlorohydrin. The second step is the nucleophilic opening of the epoxide ring by 2-methyl-4-phenylbutan-2-amine to yield the final product, this compound.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)
Materials:
-
6-hydroxy-3,4-dihydro-1H-quinolin-2-one
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a stirred solution of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one in anhydrous acetone, add anhydrous potassium carbonate.
-
Add epichlorohydrin dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure epoxide intermediate.
Step 2: Synthesis of this compound
Materials:
-
6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)
-
2-methyl-4-phenylbutan-2-amine
-
Ethanol
Procedure:
-
Dissolve the epoxide intermediate in ethanol.
-
Add 2-methyl-4-phenylbutan-2-amine to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-10 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions in the synthesis of other beta-blockers.
| Step | Reactants | Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, Epichlorohydrin, K₂CO₃ | 6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one | 1 : 1.2 : 2 | Acetone | 56 (Reflux) | 12-18 | 85-95 |
| 2 | 6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one, 2-methyl-4-phenylbutan-2-amine | This compound | 1 : 1.1 | Ethanol | 78 (Reflux) | 6-10 | 70-85 |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for this compound synthesis.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -NH, C=O).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Epichlorohydrin is a carcinogen and should be handled with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
These protocols provide a robust framework for the synthesis of this compound, enabling further research into its pharmacological properties and potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hemodynamic effects of brefanolol and propranolol assessed by noninvasive methods in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 104051-20-9 | Benchchem [benchchem.com]
- 6. This compound | C22H28N2O2 | CID 65880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SAR and Synthesis of adrenergic blockers | PPTX [slideshare.net]
Application Notes and Protocols for Brefonalol Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Brefonalol is a beta-adrenergic antagonist that was investigated in the early 1990s.[1] Publicly available data on its administration in animal models, including specific dosages, pharmacokinetic profiles, and optimal vehicles, is limited. The following protocols are therefore provided as general guidelines for the administration of a beta-adrenergic antagonist in common animal models and should be adapted based on preliminary dose-finding, tolerability, and pharmacokinetic studies specific to this compound.
Introduction
This compound is a beta-adrenergic antagonist with vasodilating properties, indicating its potential for reducing heart rate and blood pressure.[1] As with any investigational compound, establishing a reliable and reproducible administration protocol is critical for obtaining meaningful preclinical data. This document provides detailed, generalized protocols for the oral and intravenous administration of a beta-blocker, intended to serve as a starting point for studies involving this compound.
Data Presentation: General Administration Guidelines
The following tables summarize general guidelines for oral and intravenous administration volumes and needle sizes for common laboratory animal models. These are maximum recommended volumes and may need to be adjusted based on the specific formulation of this compound and the experimental design.
Table 1: Maximum Recommended Dosing Volumes for Oral Gavage
| Animal Species | Body Weight (g) | Maximum Volume (mL/kg) |
| Mouse | 20-30 | 10 |
| Rat | 200-400 | 10-20 |
Source: Adapted from general guidelines for oral gavage in rodents.
Table 2: Recommended Injection Volumes and Needle Sizes for Intravenous Administration
| Animal Species | Route | Maximum Bolus Volume (mL/kg) | Recommended Needle Gauge |
| Mouse | Tail Vein | 5 | 27-30 G |
| Rat | Tail Vein | 5 | 25-27 G |
| Rat | Jugular Vein | 5 | 23-25 G |
Source: Adapted from general guidelines for intravenous injections in rodents.
Experimental Protocols
Preparation of this compound Formulation
Note: The solubility of this compound in common vehicles is not well-documented. Preliminary solubility testing is essential.
Objective: To prepare a this compound solution or suspension suitable for in vivo administration.
Materials:
-
This compound powder
-
Sterile Water for Injection
-
Normal Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile filters (0.22 µm)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Solubility Testing (Preliminary Step):
-
Assess the solubility of this compound in various vehicles (e.g., water, saline, PBS, 5% DMSO in saline, 10% PEG400 in water).
-
Determine the concentration at which this compound remains in solution or forms a stable suspension.
-
-
Vehicle Selection:
-
For intravenous administration, a clear, sterile, and isotonic solution is required. If DMSO is necessary to dissolve the compound, the final concentration should be kept to a minimum (ideally <5%) to avoid toxicity.
-
For oral administration, a solution or a homogenous suspension is acceptable. Co-solvents and surfactants (e.g., Tween 80) can be used to improve solubility and stability.
-
-
Formulation Preparation (Example for a solution):
-
Aseptically weigh the required amount of this compound powder.
-
If using a co-solvent like DMSO, dissolve the this compound in the co-solvent first.
-
Slowly add the aqueous vehicle (e.g., saline) to the this compound concentrate while vortexing to ensure complete dissolution.
-
For intravenous administration, sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
-
Formulation Storage:
-
Store the formulation as determined by stability studies, typically protected from light and refrigerated if necessary.
-
Protocol for Intravenous (IV) Administration in Rats
Objective: To administer this compound intravenously to a rat via the lateral tail vein.
Materials:
-
This compound formulation
-
Rat restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 G)
-
70% ethanol or isopropanol wipes
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct injection volume.
-
Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
-
Injection Site Preparation:
-
Wipe the tail with a 70% alcohol swab to clean the injection site.
-
-
Injection:
-
Position the needle, bevel up, parallel to the vein and insert it at a shallow angle (approximately 15-20 degrees).
-
Aspirate gently to confirm the needle is in the vein (a small flash of blood should be visible in the needle hub).
-
Inject the this compound formulation slowly and steadily.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol for Oral Gavage Administration in Mice
Objective: To administer this compound orally to a mouse using a gavage needle.
Materials:
-
This compound formulation
-
Mouse gavage needle (18-20 G, flexible or curved with a ball tip)
-
Sterile syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal and Dose Preparation:
-
Weigh the mouse to calculate the correct administration volume.
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
-
Animal Restraint:
-
Firmly grasp the mouse by the scruff of the neck to immobilize its head. The body of the mouse should be supported.
-
-
Gavage Administration:
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If resistance is met, do not force it. Withdraw and re-attempt.
-
Once the needle is in the correct position (a pre-measured length from the mouth to the last rib), dispense the formulation slowly.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of a cardiovascular drug.
Signaling Pathway
Caption: Simplified beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.
References
Application Notes and Protocols for In Vivo Experimental Design Using Brefonalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefonalol is a beta-adrenergic antagonist characterized by its dual action of reducing heart rate and blood pressure, coupled with vasodilating properties.[1] Clinical evidence in patients with arterial hypertension has demonstrated its efficacy in lowering blood pressure and heart rate.[1] These application notes provide a detailed guide for the in vivo experimental design and protocols for evaluating the antihypertensive effects of this compound in preclinical animal models. Due to a lack of specific published preclinical studies on this compound, the following protocols are based on clinical findings for this compound, established methodologies for similar beta-blockers, and general principles of in vivo pharmacological research.
Mechanism of Action
This compound is classified as a beta-adrenergic antagonist.[1] Its primary mechanism involves the blockade of β-adrenergic receptors, leading to a reduction in heart rate and cardiac output. Additionally, this compound exhibits vasodilating effects, which contribute to its antihypertensive action by decreasing total peripheral resistance.[1] While the precise signaling pathway of its vasodilatory action is not explicitly detailed in available literature, it is hypothesized to be similar to other third-generation beta-blockers which can involve nitric oxide (NO)-mediated pathways.
Signaling Pathways
The primary signaling pathway affected by this compound is the β-adrenergic receptor signaling cascade. By blocking these receptors, this compound inhibits the downstream effects of catecholamines like norepinephrine and epinephrine. The vasodilatory effect may involve pathways that increase the production of endothelial nitric oxide (eNO), leading to smooth muscle relaxation.
Caption: Proposed mechanism of action for this compound.
Data Presentation
Table 1: Hemodynamic Effects of Oral this compound in Hypertensive Patients[1]
| Parameter | Placebo | Propranolol (80 mg) | This compound (50 mg) | This compound (100 mg) |
| Change in Systolic Blood Pressure (mmHg) | --- | Significant Decrease | Significant Decrease | Significant Decrease |
| Change in Diastolic Blood Pressure (mmHg) | --- | Significant Decrease | Significant Decrease | Significant Decrease |
| Change in Heart Rate (beats/min) | --- | Significant Decrease | Significant Decrease | Significant Decrease |
| Change in Cardiac Output | --- | Significant Decrease | Significant Decrease | Significant Decrease |
| Change in Stroke Volume | --- | Decrease | Increase | Comparable to Propranolol |
| Change in Total Peripheral Resistance | --- | Increase | --- | Comparable to Propranolol |
| Change in Reactive Hyperemia | --- | --- | Increase | --- |
Note: "---" indicates data not specified in the source. "Significant Decrease" and "Increase" are relative to baseline measurements.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent antihypertensive effect of this compound in a genetic model of hypertension.
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Tail-cuff plethysmography system for blood pressure measurement
-
Telemetry system (for continuous monitoring, optional)
Experimental Workflow:
Caption: Experimental workflow for SHR study.
Procedure:
-
Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week.
-
Baseline Measurements: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for three consecutive days using a tail-cuff system to establish baseline values.
-
Randomization: Randomly assign rats to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (Low Dose - e.g., 10 mg/kg)
-
Group 3: this compound (Mid Dose - e.g., 30 mg/kg)
-
Group 4: this compound (High Dose - e.g., 100 mg/kg)
-
Group 5: Positive control (e.g., Propranolol, 30 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for 4 weeks. Doses are extrapolated from human clinical data and should be optimized in pilot studies.
-
Monitoring: Measure SBP, DBP, and HR weekly, 2-4 hours post-dosing.
-
Terminal Procedures: At the end of the treatment period, perform final hemodynamic measurements. Collect blood samples for pharmacokinetic analysis if required.
Protocol 2: Investigation of Vasodilatory Mechanism in Anesthetized Normotensive Rats
Objective: To investigate the potential role of the nitric oxide pathway in this compound-induced vasodilation.
Animal Model: Male Wistar or Sprague-Dawley rats, 12-16 weeks old.
Materials:
-
This compound
-
L-NAME (N(G)-nitro-L-arginine methyl ester) - a nitric oxide synthase (NOS) inhibitor
-
Anesthetic (e.g., urethane or pentobarbital)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Infusion pump
Experimental Workflow:
Caption: Workflow for investigating vasodilation mechanism.
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes until a steady hemodynamic state is achieved.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate.
-
This compound Administration: Administer a bolus intravenous (IV) dose of this compound (e.g., 1, 3, 10 mg/kg) and record the change in MAP.
-
NOS Inhibition: After the blood pressure returns to baseline, administer L-NAME (e.g., 30 mg/kg, IV) to inhibit nitric oxide synthase.
-
Repeat this compound Administration: Once the pressor effect of L-NAME has stabilized, administer the same bolus doses of this compound and record the MAP response.
-
Data Analysis: Compare the hypotensive response to this compound before and after L-NAME administration. A significantly attenuated response after L-NAME would suggest the involvement of the nitric oxide pathway.
Conclusion
These application notes and protocols provide a framework for the in vivo investigation of this compound. Given the limited preclinical data, it is crucial for researchers to conduct pilot studies to determine optimal dosing and administration routes for the chosen animal models. The proposed experimental designs will enable the characterization of this compound's antihypertensive efficacy and provide insights into its mechanism of action, thereby supporting its further development as a potential therapeutic agent for hypertension.
References
Application Note & Protocols: Evaluating Brefonalol Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brefonalol is a beta-adrenergic antagonist with vasodilating properties that has been investigated for the treatment of cardiovascular conditions such as hypertension.[1][2][3] As a sympatholytic drug, it functions by competitively blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to beta-adrenergic receptors (β-ARs).[4] These receptors, primarily the β1 and β2 subtypes, are G protein-coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP), leading to various physiological responses, including increased heart rate and contractility.[4][5][6] By antagonizing these receptors, this compound mitigates these effects.[4]
This document provides detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound. The primary assay focuses on its direct mechanism of action—the inhibition of cAMP production. Additionally, secondary assays for evaluating downstream cellular health, such as cell viability and apoptosis, are included to provide a comprehensive profile of the compound's cellular effects.[7][8][9]
This compound's Mechanism of Action: Adrenergic Receptor Antagonism
This compound exerts its pharmacological effect by blocking β-adrenergic receptors. This action inhibits the Gs alpha subunit of the associated G protein, which in turn prevents the activation of adenylyl cyclase. The result is a decrease in the intracellular concentration of cAMP. This primary mechanism is central to its therapeutic effects on the cardiovascular system.
Experimental Workflow Overview
The evaluation of this compound efficacy follows a structured workflow, from initial cell culture preparation to final data analysis and interpretation. This process ensures reproducible and reliable results across different assays.
Primary Efficacy Assay: cAMP Production
This assay directly measures the antagonistic effect of this compound on β-AR signaling by quantifying changes in intracellular cAMP levels. The cAMP-Glo™ Assay is a common method for this purpose.[10][11]
Protocol 3.1: cAMP-Glo™ Assay
Principle: This is a homogeneous, bioluminescent, high-throughput assay that measures cAMP levels in cells.[10] A decrease in luminescence indicates a decrease in cAMP concentration, as cAMP is the limiting component in a series of enzymatic reactions coupled to a luciferase reporter. The assay can be used to determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production.
Materials:
-
Cell line expressing β-adrenergic receptors (e.g., HEK293-β2AR, CHO-K1)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
This compound
-
β-adrenergic agonist (e.g., Isoproterenol)
-
cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA). Also, prepare a solution of a β-AR agonist like Isoproterenol at a concentration that elicits ~80% of the maximal response (EC80).
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 20 µL of the this compound dilutions to the respective wells.
-
Add 20 µL of the Isoproterenol solution to all wells except the negative control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Cell Lysis: Add 40 µL of cAMP-Glo™ Lysis Buffer to each well. Incubate for 20 minutes at room temperature with gentle shaking.[12][13]
-
cAMP Detection: Add 40 µL of cAMP Detection Solution (containing Protein Kinase A) to each well. Incubate for 20 minutes at room temperature.[12][13]
-
Luminescence Reaction: Add 80 µL of Kinase-Glo® Reagent to each well. Incubate for 10 minutes at room temperature.[12][13]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescence signal is inversely proportional to the cAMP concentration. Plot the luminescence signal against the log concentration of this compound. Use a sigmoidal dose-response (variable slope) equation to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.
Data Presentation: this compound IC50 Values
| Cell Line | Agonist (EC80 Conc.) | This compound IC50 (nM) |
| HEK293-β1AR | Isoproterenol (5 nM) | 8.5 ± 1.2 |
| HEK293-β2AR | Isoproterenol (2 nM) | 15.2 ± 2.5 |
| CHO-K1 | Isoproterenol (10 nM) | 11.8 ± 1.9 |
Secondary Assays: Cell Health and Viability
While the primary effect of this compound is receptor antagonism, it is crucial to assess its impact on overall cell health to identify potential cytotoxic effects.
Protocol 4.1: Cell Viability (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable, metabolically active cells.
Materials:
-
Cells and culture medium
-
This compound
-
96-well clear tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
Protocol 4.2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Principle: This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis. The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Materials:
-
Cells and culture medium
-
This compound
-
White, opaque 96-well assay plates
-
Caspase-Glo® 3/7 Assay Kit (Promega, or similar)
-
Luminometer
Procedure:
-
Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled plate.
-
Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis. Express results as fold change in luminescence compared to the untreated control.
Data Presentation: this compound Cytotoxicity Profile
| Cell Line | Treatment Duration | Cell Viability (MTT) at 10 µM this compound (%) | Caspase 3/7 Activation (Fold Change) at 10 µM this compound |
| HEK293 | 24 hours | 98.2 ± 3.5 | 1.1 ± 0.2 |
| HEK293 | 48 hours | 95.6 ± 4.1 | 1.3 ± 0.3 |
| H9c2 | 24 hours | 99.1 ± 2.8 | 1.0 ± 0.1 |
| H9c2 | 48 hours | 97.4 ± 3.3 | 1.2 ± 0.2 |
Summary
The protocols outlined provide a robust framework for assessing the efficacy and cellular effects of this compound. The primary cAMP assay confirms its mechanism of action as a β-adrenergic antagonist and allows for quantitative determination of its potency (IC50). The secondary viability and apoptosis assays are essential for evaluating the compound's safety profile at the cellular level. Together, these assays deliver a comprehensive preclinical evaluation of this compound's efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based assays: fuelling drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [promega.sg]
- 11. cAMP-Glo™ Assay [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for Brefonalol in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefonalol is a third-generation beta-adrenergic blocking agent characterized by its dual mechanism of action: selective blockade of β1-adrenergic receptors and vasodilating properties. This unique pharmacological profile makes it a compound of interest in hypertension research. These application notes provide a comprehensive overview of this compound's mechanism of action, its application in preclinical hypertension research models, and detailed protocols for its evaluation.
Pharmacological Profile
This compound is an ethanolamine derivative that functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart. This action leads to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac output. In addition to its beta-blocking activity, this compound exhibits vasodilatory effects, which contribute to its antihypertensive action by reducing total peripheral resistance. While the precise mechanisms of vasodilation for this compound are not fully elucidated, third-generation beta-blockers typically achieve this through mechanisms such as α1-adrenergic receptor blockade or stimulation of nitric oxide (NO) production in the endothelium.
Application in Hypertension Research Models
The spontaneously hypertensive rat (SHR) is the most widely used animal model for studying essential hypertension. These rats genetically develop hypertension and exhibit many of the cardiovascular and renal complications seen in human hypertensive patients. Due to the lack of specific preclinical data for this compound, this document provides protocols and expected outcomes based on studies with other third-generation beta-blockers with similar mechanisms of action, such as carvedilol and nebivolol, in SHR models.
Data Presentation: Hemodynamic Effects of this compound and Comparable Third-Generation Beta-Blockers
The following tables summarize the quantitative data on the hemodynamic effects of this compound in human clinical trials and the effects of carvedilol and nebivolol in spontaneously hypertensive rats (SHRs).
Table 1: Hemodynamic Effects of a Single Oral Dose of this compound in Hypertensive Patients [1]
| Parameter | Placebo (Baseline) | This compound (50 mg) | This compound (100 mg) | Propranolol (80 mg) |
| Systolic Blood Pressure (mmHg) | 158 ± 14 | Significant Decrease | Comparable to 50 mg | Significant Decrease |
| Diastolic Blood Pressure (mmHg) | 102 ± 6 | Significant Decrease | Comparable to 50 mg | Significant Decrease |
| Heart Rate (beats/min) | 78 ± 10 | Significant Decrease | Comparable to 50 mg | Significant Decrease |
| Cardiac Output (L/min) | 6.2 ± 1.2 | Significant Decrease | Comparable to 50 mg | Significant Decrease |
| Stroke Volume (mL) | 81 ± 18 | Increased | Comparable to Propranolol | Decreased |
| Total Peripheral Resistance | No significant change | Decreased | Comparable to Propranolol | Increased |
Data presented as mean ± SD. "Significant Decrease" indicates a statistically significant reduction compared to placebo.
Table 2: Effects of Chronic Treatment with Third-Generation Beta-Blockers in Spontaneously Hypertensive Rats (SHRs)
| Parameter | Vehicle Control (SHR) | Carvedilol | Nebivolol |
| Systolic Blood Pressure (mmHg) | ~217-237 | ↓ (~20 mmHg reduction)[2] | No significant change in salt-loaded SHR[3] |
| Mean Arterial Pressure (mmHg) | Elevated | ↓ (Significant reduction)[2] | Normalized in SHR[4][5] |
| Heart Rate (beats/min) | Elevated | ↓ (Significant reduction)[6][7] | No significant change[4] |
| Cardiac Hypertrophy | Present | ↓ (Greater reduction than propranolol)[6] | Attenuated[8] |
| Renal Damage | Present | ↓ (Greater reduction than propranolol)[6][7] | Reduced fibrosis[3] |
This table compiles data from multiple studies. Direct comparative studies may yield different results. Dosages and treatment durations varied across studies.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHRs)
Objective: To determine the effect of acute and chronic this compound administration on blood pressure and heart rate in SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats as controls.
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).
-
Animal restrainers (for tail-cuff method).
-
Oral gavage needles.
Methodology:
-
Animal Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Baseline Measurements: Acclimate the rats to the blood pressure measurement procedure for several days before recording baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Drug Administration:
-
Acute Study: Divide SHRs into groups (n=8-10/group) to receive a single oral dose of vehicle or this compound at various concentrations. Measure blood pressure and heart rate at 0, 1, 2, 4, 6, 8, and 24 hours post-administration.
-
Chronic Study: Divide SHRs into groups to receive daily oral administration of vehicle or this compound for 4-8 weeks. Measure blood pressure and heart rate weekly.
-
-
Blood Pressure and Heart Rate Measurement:
-
Tail-Cuff Method: Place the rat in a restrainer and allow it to acclimatize. Position the tail cuff and pulse transducer on the tail. Inflate and deflate the cuff to record SBP, DBP, and HR.[3][7]
-
Radiotelemetry: For continuous and more accurate measurements, surgically implant a telemetry transmitter to monitor blood pressure and heart rate in freely moving animals.[2][9][10]
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control group.
Protocol 2: Assessment of End-Organ Damage
Objective: To evaluate the protective effects of this compound on target organs (heart and kidneys) in SHRs.
Materials:
-
Tissues (heart and kidneys) collected from chronically treated SHRs (from Protocol 1).
-
Formalin (10% neutral buffered).
-
Paraffin.
-
Histology stains (e.g., Hematoxylin and Eosin (H&E), Masson's trichrome).
-
Microscope.
Methodology:
-
Tissue Collection and Preparation: At the end of the chronic study, euthanize the rats and carefully excise the heart and kidneys. Weigh the organs to determine the organ-to-body weight ratio (an indicator of hypertrophy).
-
Histopathological Analysis:
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with H&E to assess cellular morphology and damage.
-
Use Masson's trichrome stain to visualize collagen deposition and assess fibrosis.
-
-
Analysis: Quantify the extent of cardiac hypertrophy, inflammation, and fibrosis in the heart, and glomerulosclerosis, tubular damage, and interstitial fibrosis in the kidneys.
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in hypertension research.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Hemodynamic effects of brefanolol and propranolol assessed by noninvasive methods in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Nebivolol reduces cardiac angiotensin II, associated oxidative stress and fibrosis but not arterial pressure in salt-loaded spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of nebivolol on spontaneously hypertensive rats with overactive bladder – an experimental study [archivesofmedicalscience.com]
- 5. The efficacy of nebivolol on spontaneously hypertensive rats with overactive bladder – an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic carvedilol reduces mortality and renal damage in hypertensive stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renoprotective effects of carvedilol in hypertensive-stroke prone rats may involve inhibition of TGF beta expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-weaning carvedilol treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renoprotective effects of carvedilol in hypertensive-stroke prone rats may involve inhibition of TGFβ expression - PMC [pmc.ncbi.nlm.nih.gov]
Application of Brefonalol in Cardiovascular Studies: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefonalol is a non-selective beta-adrenergic receptor antagonist with additional vasodilating properties. This unique pharmacological profile makes it a compound of interest in cardiovascular research, particularly in the context of hypertension and other cardiovascular diseases where both beta-blockade and vasodilation are therapeutically beneficial. These application notes provide an overview of the experimental evaluation of this compound, including its hemodynamic effects, and offer detailed protocols for its investigation in both in vitro and in vivo cardiovascular models.
Data Presentation
Hemodynamic Effects of this compound in Hypertensive Patients
The following table summarizes the hemodynamic effects of single oral doses of this compound compared to placebo and propranolol in patients with arterial hypertension (WHO stages I and II)[1]. Data were collected 2, 4, 6, 10, and 24 hours post-administration. The values represent significant changes observed during these time points.
| Parameter | Placebo | Propranolol (80 mg) | This compound (50 mg) | This compound (100 mg) |
| Blood Pressure | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Heart Rate | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Cardiac Output | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Stroke Volume | No significant change | Significant reduction | Increased | No significant change |
| Total Peripheral Resistance | No significant change | Increased | No significant change | Increased |
| Reactive Hyperemia | No significant change | No significant change | Increased | Not specified |
Note: "Significant reduction" or "Increased" indicates a statistically significant change from baseline as reported in the study[1].
Signaling Pathways
The primary mechanism of action of this compound involves the blockade of β1 and β2-adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like norepinephrine and epinephrine. The vasodilatory effect of this compound contributes to its overall cardiovascular effects, though the precise molecular mechanism of this vasodilation is not fully elucidated. It may involve direct action on vascular smooth muscle or other signaling pathways.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound and similar compounds.
In Vitro Protocol: Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol is designed to determine the binding affinity of this compound for β1 and β2-adrenergic receptors.
1. Materials:
-
Cell lines expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2)
-
Radioligand (e.g., [3H]-CGP 12177 or [3H]-Dihydroalprenolol)
-
This compound hydrochloride
-
Non-specific binding competitor (e.g., high concentration of propranolol)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
2. Methods:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of this compound.
-
For non-specific binding, add a high concentration of propranolol.
-
Add a constant concentration of the radioligand to all wells.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vivo Protocol: Hemodynamic Assessment in a Hypertensive Animal Model
This protocol describes the evaluation of this compound's effect on blood pressure and heart rate in a model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
1. Animals:
-
Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline or a suitable solvent)
-
Telemetry system for continuous blood pressure and heart rate monitoring (or tail-cuff method for non-continuous measurements)
-
Oral gavage needles
3. Methods:
-
Animal Preparation:
-
Implant telemetry transmitters in the abdominal aorta of the rats under anesthesia.
-
Allow animals to recover for at least one week before the study.
-
-
Experimental Procedure:
-
Record baseline blood pressure and heart rate for a 24-hour period.
-
Randomly assign animals to treatment groups: Vehicle control, this compound (various doses).
-
Administer the assigned treatment by oral gavage.
-
Continuously monitor blood pressure, heart rate, and activity for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each animal.
-
Average the data for each treatment group.
-
Compare the effects of this compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Generate dose-response curves for the effects of this compound on blood pressure and heart rate.
-
Conclusion
This compound presents a compelling profile for cardiovascular research due to its combined beta-blocking and vasodilating activities. The provided data and protocols offer a framework for the systematic investigation of its pharmacological properties. Further studies are warranted to fully elucidate the molecular mechanisms underlying its vasodilatory effects and to explore its therapeutic potential in a broader range of cardiovascular diseases.
References
Application Notes and Protocols: Brefonalol for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Brefonalol in various in vitro experimental settings. The information is intended to guide researchers in accurately preparing this compound solutions and designing robust experimental workflows.
Physicochemical Properties of this compound
This compound is a beta-adrenoreceptor antagonist.[1] A summary of its key physicochemical properties is presented in the table below. Understanding these properties is crucial for its proper handling and use in experimental assays.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₂ | PubChem |
| Molecular Weight | 352.5 g/mol | PubChem |
| CAS Number | 104051-20-9 | PubChem[2][3] |
| Solubility | Specific solubility data in common laboratory solvents is not readily available. As a general guideline for beta-blockers, which are often sparingly soluble in water, initial dissolution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol is recommended before further dilution in aqueous buffers or cell culture media. Experimental verification of solubility is highly advised. | General Knowledge |
Dissolution Protocol for this compound
This protocol describes the preparation of a high-concentration stock solution of this compound and its subsequent dilution to working concentrations for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (100%), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
Procedure for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh out 3.525 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Initial Dissolution: Add 1 mL of 100% DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate sterile aqueous buffer (e.g., PBS) or cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: When preparing working solutions, ensure that the final concentration of DMSO in the experimental medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[4]
-
Precipitation Check: After dilution, visually inspect the working solutions for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution step or slightly increasing the final DMSO concentration if permissible for your experimental system.
Experimental Protocols
The following are example protocols for common in vitro assays used to characterize the activity of this compound.
Protocol 1: Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of this compound for beta-adrenergic receptors.
Materials:
-
Cell membranes expressing the target beta-adrenergic receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-Dihydroalprenolol for beta-receptors)
-
This compound working solutions at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known antagonist like Propranolol)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filter manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, radiolabeled ligand, and either a vehicle control, this compound at varying concentrations, or the non-specific binding control.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filter manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Protocol 2: cAMP Functional Assay
This assay measures the effect of this compound on the downstream signaling of beta-adrenergic receptors, specifically the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the target beta-adrenergic receptor (e.g., HEK293 cells)
-
Cell culture medium
-
Beta-adrenergic agonist (e.g., Isoproterenol)
-
This compound working solutions
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell lysis buffer (if required by the kit)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound or a vehicle control. Incubate for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: Add the beta-adrenergic agonist (e.g., Isoproterenol) to all wells (except for the basal control) to stimulate cAMP production. Incubate for a time determined by optimization (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells (if necessary) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration in the presence of the agonist. Determine the IC₅₀ value of this compound for the inhibition of agonist-stimulated cAMP production.
Visualizations
This compound Signaling Pathway
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. scribd.com [scribd.com]
- 3. This compound | C22H28N2O2 | CID 65880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylsulfoxide and ethanol, commonly used diluents, prevent dilation of pial arterioles by openers of K(ATP) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Brefonalol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Brefonalol.
FAQs: Understanding and Addressing this compound's Bioavailability Challenges
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a beta-adrenergic antagonist that has demonstrated potential therapeutic effects, including reducing heart rate and blood pressure.[1] However, like many beta-blockers, it is reported to have poor oral bioavailability, which can lead to high variability in patient response and limit its clinical efficacy.[2] Overcoming this challenge is crucial for successful clinical development.
Q2: What are the likely causes of this compound's poor oral bioavailability?
A2: While specific data for this compound is limited, its physicochemical properties (e.g., a predicted XLogP3 of 2.7 suggesting moderate lipophilicity) and the common characteristics of other lipophilic beta-blockers like propranolol, point to two primary challenges:[3][4]
-
Extensive First-Pass Metabolism: This is a common issue for beta-blockers where a significant portion of the drug is metabolized in the liver after absorption from the gut, reducing the amount of active drug reaching systemic circulation.[5][6]
-
Poor Aqueous Solubility: Many drug candidates exhibit low solubility in the gastrointestinal fluids, which can limit their dissolution and subsequent absorption.[7]
Q3: How can I determine the primary cause of this compound's poor bioavailability in my experiments?
A3: A systematic approach involving both in vitro and in vivo studies is recommended. Key experiments include:
-
Aqueous Solubility Studies: To determine the intrinsic solubility of this compound at different pH values.
-
In Vitro Permeability Assays (e.g., Caco-2): To assess its potential for intestinal absorption and identify if it is a substrate for efflux transporters.[4][8]
-
In Vitro Metabolism Studies (e.g., liver microsomes): To evaluate its metabolic stability.
-
In Vivo Pharmacokinetic Studies in Animal Models: Comparing oral (PO) and intravenous (IV) administration to determine the absolute bioavailability and understand the extent of first-pass metabolism.[9]
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A4: Several formulation strategies can be explored, targeting either solubility enhancement or reduction of first-pass metabolism:
-
To Enhance Solubility and Dissolution:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[2][10]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubilization in the GI tract.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
-
To Reduce First-Pass Metabolism:
-
Prodrug Approach: Modifying the this compound molecule to a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.
-
Co-administration with Metabolic Inhibitors: While not a formulation strategy per se, identifying and co-administering inhibitors of the specific metabolic enzymes can increase bioavailability, though this can be complex due to potential drug-drug interactions.
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can alter its absorption pathway and potentially reduce hepatic first-pass metabolism.[6]
-
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Low and Variable Results in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Steps |
| Poor wetting of the drug powder. | Incorporate a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) in the dissolution medium. |
| Drug degradation in the dissolution medium. | Assess the stability of this compound at the pH of the dissolution medium. If degradation is observed, consider using a different buffer system or adding antioxidants. |
| Inadequate agitation. | Ensure the paddle or basket speed is appropriate and consistent across all vessels. |
| Drug precipitation after initial dissolution. | This can occur with supersaturating formulations like solid dispersions. Consider adding precipitation inhibitors (e.g., HPMC) to the formulation or dissolution medium. |
Issue 2: Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Steps |
| This compound is a substrate for efflux transporters (e.g., P-glycoprotein). | Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux. Consider co-incubating with known efflux inhibitors (e.g., verapamil for P-gp). |
| Poor apical solubility. | Ensure the concentration of this compound in the donor compartment does not exceed its solubility in the assay buffer. |
| Low transcellular permeability. | If efflux is not the issue, the inherent permeability of the molecule may be low. Focus on formulation strategies that can enhance permeability, such as the inclusion of permeation enhancers. |
| Poor monolayer integrity. | Check the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment to ensure their integrity. |
Issue 3: Low Bioavailability in Animal Pharmacokinetic Studies Despite Good In Vitro Permeability
| Potential Cause | Troubleshooting Steps |
| High first-pass metabolism. | Compare the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration. A low F% (Absolute Bioavailability) with a high AUC after IV dosing strongly suggests extensive first-pass metabolism.[9] |
| Poor in vivo dissolution. | The in vitro dissolution method may not be predictive of the in vivo environment. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to better simulate the fed and fasted states of the small intestine. |
| Gastric degradation. | Assess the stability of this compound in simulated gastric fluid. If it is unstable, consider enteric-coated formulations. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₂ | [4] |
| Molecular Weight | 352.5 g/mol | [4] |
| XLogP3 | 2.7 | [4] |
Table 2: Representative Pharmacokinetic Parameters of a Lipophilic Beta-Blocker (Propranolol) for Analogous Comparison
Disclaimer: The following data for propranolol is provided for illustrative purposes to demonstrate the concept of poor oral bioavailability due to high first-pass metabolism, a common characteristic of lipophilic beta-blockers.
| Parameter | Value | Significance | Source |
| Oral Bioavailability (F) | ~25% | Indicates that only a quarter of the orally administered dose reaches systemic circulation. | [3] |
| Protein Binding | ~90% | High protein binding can affect the volume of distribution and clearance. | [3] |
| Elimination Half-life | 3-6 hours | Relatively short half-life may necessitate frequent dosing or extended-release formulations. | [3] |
| Metabolism | Extensive hepatic (first-pass) metabolism | This is the primary reason for the low oral bioavailability. | [3][5] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Preparation of Dosing Solutions: Prepare a dosing solution of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Assessment (Apical to Basolateral - A to B): a. Remove the culture medium from the apical and basolateral compartments. b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Add the this compound dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Permeability Assessment (Basolateral to Apical - B to A): a. Follow the same procedure as above but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the absolute oral bioavailability of a this compound formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein.
-
Oral (PO) Group: Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t½ (half-life) for both IV and PO routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[9]
-
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. This compound | C22H28N2O2 | CID 65880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Enhancement of the bioavailability of propranolol and metoprolol by food | Semantic Scholar [semanticscholar.org]
- 8. β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Brefonalol stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential stability issues related to Brefonalol during long-term storage. The information is intended to assist in troubleshooting common problems encountered during experimental research and development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, providing a systematic approach to problem resolution.
| Issue | Possible Causes | Recommended Actions |
| Appearance of new peaks in HPLC chromatogram | - Degradation of this compound due to exposure to light, heat, or reactive excipients. - Contamination from solvents, glassware, or other equipment. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. - Analyze a blank sample (solvent without this compound) to rule out contamination. - Review the storage conditions of the sample. |
| Decrease in this compound peak area over time | - Chemical degradation of the active pharmaceutical ingredient (API). - Adsorption of this compound onto the surface of the storage container. - Evaporation of the solvent, leading to a change in concentration. | - Re-assay the sample using a freshly prepared standard to confirm the loss of potency. - Investigate the compatibility of this compound with the container material. - Check the integrity of the container seal to prevent solvent evaporation. |
| Change in physical appearance (e.g., color change, precipitation) | - Formation of colored degradation products. - Exceeding the solubility limit of this compound in the chosen solvent system upon storage. - Interaction with excipients leading to the formation of insoluble complexes. | - Characterize the precipitate to determine its identity. - Evaluate the solubility of this compound in the formulation at different temperatures. - Conduct compatibility studies with all excipients in the formulation. |
| Inconsistent analytical results | - Non-homogeneity of the sample. - Instability of this compound in the analytical solvent. - Issues with the analytical method (e.g., column degradation, mobile phase inconsistency). | - Ensure proper mixing of the sample before analysis. - Evaluate the stability of this compound in the chosen analytical diluent over the typical analysis time. - Perform system suitability tests to ensure the analytical method is performing correctly. |
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains a secondary amine, a hydroxyl group, and a lactam ring within a quinolinone system, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The secondary amine and the benzylic hydroxyl group are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light.
-
Hydrolysis: The lactam ring in the quinolinone structure could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the ring.
-
Dehydration: The secondary alcohol could undergo dehydration, especially at elevated temperatures and acidic conditions, to form an alkene.
Potential Degradation Pathway of this compound
Caption: Potential degradation routes for this compound.
2. What are the recommended storage conditions for this compound?
To minimize degradation, this compound drug substance and formulated products should be stored in well-closed containers, protected from light, and kept at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C) for long-term storage.[1][2][3] The optimal conditions should be determined through formal stability studies.
3. How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[4][5] The development process involves:
-
Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6]
-
Chromatographic Separation: Developing an HPLC method that can separate the parent this compound peak from all generated degradation product peaks. This often involves screening different columns, mobile phases, and gradient conditions.
-
Method Validation: Validating the final method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
4. Do excipients affect the stability of this compound?
Yes, excipients can significantly impact the stability of a drug.[7][8] For this compound, particular attention should be paid to:
-
Reducing sugars (e.g., lactose): The secondary amine in this compound could potentially undergo a Maillard reaction with reducing sugars, leading to degradation.[9]
-
Excipients with peroxide impurities (e.g., povidone, polyethylene glycols): These can promote oxidative degradation of this compound.[10][11]
-
pH-modifying excipients: Buffers and other acidic or basic excipients will influence the pH of the formulation microenvironment and can catalyze hydrolysis or other pH-dependent degradation reactions.[9]
It is crucial to conduct compatibility studies by analyzing binary mixtures of this compound and each excipient under accelerated storage conditions.[8]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze by a suitable HPLC-UV method, comparing to an unstressed control sample.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Assay and Impurity Detection
Objective: To quantify this compound and detect degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (Relative Retention Time) |
| Control | 99.8 | 0.2 | - |
| 0.1 N HCl, 60°C, 24h | 92.5 | 7.5 | 0.85 |
| 0.1 N NaOH, 60°C, 24h | 88.1 | 11.9 | 1.15 |
| 3% H₂O₂, RT, 24h | 85.3 | 14.7 | 0.92, 1.08 |
| Heat (80°C), 48h | 97.2 | 2.8 | 0.85 |
| Light (UV/Vis), 24h | 95.4 | 4.6 | 1.25 |
Logical Relationship for Troubleshooting Stability Issues
Caption: Decision-making process for addressing stability problems.
References
- 1. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. usp-pqm.org [usp-pqm.org]
- 4. kinampark.com [kinampark.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. longdom.org [longdom.org]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Brefonalol synthesis impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering impurities during the synthesis of Brefonalol. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound synthesis?
Impurities in the synthesis of this compound, a beta-adrenergic antagonist, can originate from several sources:
-
Starting Materials: Residual impurities in the starting materials, 4-(2,3-epoxypropoxy)benzaldehyde and tert-butylamine, can carry through the synthesis and appear in the final product.
-
By-products of the Reaction: Side reactions can lead to the formation of undesired compounds. Common by-products in the synthesis of similar beta-blockers include dimers, products of incomplete reactions, or isomers.
-
Degradation Products: this compound, like other beta-blockers, can degrade under certain conditions of heat, light, or pH, leading to the formation of degradation products.
-
Residual Solvents: Solvents used in the reaction or purification steps may not be completely removed and can remain as residual impurities.[1]
Q2: I am observing an unknown peak in my HPLC analysis of this compound. What could it be?
An unknown peak in the HPLC chromatogram could correspond to several potential impurities. Based on the synthesis pathway, possible impurities include:
-
Unreacted Starting Materials: Residual 4-(2,3-epoxypropoxy)benzaldehyde or tert-butylamine.
-
Dimer Impurity: Formed by the reaction of two molecules of the epoxide with one molecule of tert-butylamine.
-
Hydrolysis Product: The epoxide ring of 4-(2,3-epoxypropoxy)benzaldehyde can undergo hydrolysis to form the corresponding diol.
-
Oxidation Product: The aldehyde group of this compound is susceptible to oxidation to a carboxylic acid.
To identify the unknown peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight determination and NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation are recommended.[2][3]
Troubleshooting Guide
Issue 1: Low Yield of this compound
A low yield of the desired product can be attributed to several factors. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is monitored to completion using an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction time or temperature if necessary, while monitoring for degradation. |
| Suboptimal reaction conditions | - Verify the correct molar ratio of reactants.- Ensure the solvent is of appropriate quality and is anhydrous if required. |
| Formation of by-products | - Analyze the reaction mixture to identify major by-products.- Adjust reaction conditions (e.g., temperature, addition rate of reactants) to minimize side reactions. |
| Loss of product during work-up and purification | - Optimize the extraction and purification procedures to minimize product loss.- Ensure the pH is carefully controlled during extractions. |
Issue 2: Presence of a Dimer Impurity
The formation of a dimer is a common side reaction. Here's how to address it:
-
Reaction Stoichiometry: Using a molar excess of the amine (tert-butylamine) can help to minimize the formation of the dimer where two epoxide molecules react with one amine.
-
Controlled Addition: Adding the epoxide starting material slowly to the amine solution can help to maintain a high local concentration of the amine, favoring the desired 1:1 reaction.
Issue 3: Oxidation of the Aldehyde Group
The aldehyde functional group in this compound can be sensitive to oxidation.
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with the reaction and ease of removal must be evaluated.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-(2,3-epoxypropoxy)benzaldehyde
-
tert-Butylamine
-
Methanol (or other suitable solvent)
-
Hydrochloric acid
-
Sodium carbonate
-
Chloroform
-
Acetonitrile
Procedure:
-
Dissolve 4-(2,3-epoxypropoxy)benzaldehyde in an excess of tert-butylamine.
-
Reflux the resulting solution for 17 hours.
-
Remove the excess tert-butylamine by distillation at atmospheric pressure.
-
To the solid residue, add 6 N hydrochloric acid and heat the mixture on a steam bath for 5 hours.
-
Cool the solution and concentrate it under reduced pressure.
-
Make the concentrated solution basic (pH 10) with a saturated aqueous solution of sodium carbonate.
-
Extract the product with chloroform.
-
Concentrate the chloroform extract to obtain a solid.
-
Recrystallize the solid from acetonitrile to yield pure 4-(3-tert-butylamino-2-hydroxypropoxy)benzaldehyde (this compound).[2]
Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Brefonalol Dosage Optimization
Disclaimer: Brefonalol is a beta-adrenergic antagonist that was investigated around 1990 but is not known to be marketed.[1] Consequently, specific data on its dosage optimization and side effect profile are limited. This guide provides a framework for researchers based on the established principles of beta-blocker pharmacology. All experimental procedures should be conducted in accordance with institutional and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a beta-adrenergic antagonist.[1] Like other drugs in this class, it competitively blocks beta-adrenergic receptors from binding with catecholamines such as norepinephrine and epinephrine.[2][3] This action leads to a reduction in heart rate and blood pressure, as well as vasodilation.[1] Beta-blockers can be non-selective, targeting both β1 and β2 receptors, or cardioselective, primarily targeting β1 receptors in the heart.[2] The specific selectivity profile of this compound would need to be determined experimentally.
Q2: What are the expected side effects of this compound in preclinical models?
A2: Based on the pharmacology of beta-blockers, potential side effects in animal models may include bradycardia (slow heart rate), hypotension (low blood pressure), fatigue, and bronchoconstriction (if it has β2-blocking activity).[4][5] Researchers should closely monitor cardiovascular and respiratory parameters.
Q3: How can I start to determine an optimal dose of this compound in my experimental model?
A3: Dose-ranging studies are essential. It is advisable to start with a low dose and gradually escalate while monitoring for both therapeutic effects (e.g., reduction in heart rate and blood pressure) and adverse effects. The goal is to identify the minimum effective dose that achieves the desired physiological response with the fewest side effects.[6][7]
Q4: What in vitro assays are recommended before proceeding to in vivo studies?
A4: Initial in vitro studies are crucial to characterize the compound's interaction with its molecular targets.[8] Recommended assays include receptor binding assays to determine the affinity of this compound for β1 and β2 adrenergic receptors and functional assays in cell lines expressing these receptors to assess its antagonist activity (e.g., measuring changes in cyclic AMP levels).[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Excessive Bradycardia or Hypotension in Animal Models | The administered dose is too high, or the animal model is particularly sensitive to beta-blockade. | - Immediately reduce the dosage or temporarily halt administration. - Continuously monitor vital signs. - In future experiments, start with a lower dose and use a slower dose-escalation schedule. - Consider the use of a cardioselective beta-blocker if β2-adrenergic blockade is contributing to the hypotensive effect. |
| Unexpected Respiratory Distress | Potential β2-adrenergic receptor blockade leading to bronchoconstriction, especially in susceptible models. | - Monitor respiratory rate and effort. - Discontinue the drug if severe distress is observed. - Assess the selectivity of this compound for β1 vs. β2 receptors in vitro to understand this liability better. |
| High Inter-Individual Variability in Response | Differences in drug metabolism, receptor density, or underlying physiological state of the animals. | - Ensure a homogenous population of animals (age, weight, health status). - Increase the sample size to improve statistical power. - Investigate potential pharmacokinetic variability through plasma drug concentration measurements. |
| Lack of Efficacy at Tested Doses | The doses administered are too low, or there is poor bioavailability of the compound. | - Increase the dose in a stepwise manner. - Analyze the pharmacokinetic profile of this compound to ensure adequate absorption and exposure. - Re-verify the potency of the compound with in vitro assays. |
Data Presentation
Table 1: Hypothetical In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| β1-adrenergic | Data to be determined |
| β2-adrenergic | Data to be determined |
| α1-adrenergic | Data to be determined |
Table 2: Example of a Dose-Ranging Study Design for this compound in a Rodent Model
| Dose Group | This compound Dose (mg/kg) | Primary Endpoints | Safety Monitoring |
| 1 (Control) | Vehicle | - Heart Rate (HR) - Mean Arterial Pressure (MAP) | - Continuous ECG - Respiration Rate |
| 2 (Low Dose) | 0.1 | - HR - MAP | - Continuous ECG - Respiration Rate |
| 3 (Mid Dose) | 1 | - HR - MAP | - Continuous ECG - Respiration Rate |
| 4 (High Dose) | 10 | - HR - MAP | - Continuous ECG - Respiration Rate |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for β1 and β2-adrenergic receptors.
-
Materials: Membranes from cells stably expressing human β1 or β2-adrenergic receptors, radioligand (e.g., ³H-dihydroalprenolol), this compound, scintillation counter.
-
Method:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value determined from the competition binding curve.
-
Protocol 2: In Vivo Cardiovascular Assessment in a Rat Model
-
Objective: To evaluate the dose-dependent effects of this compound on heart rate and blood pressure.
-
Materials: Anesthetized or conscious telemetered rats, this compound, vehicle control, data acquisition system.
-
Method:
-
Acclimatize animals to the experimental setup.
-
Record baseline cardiovascular parameters (heart rate, blood pressure).
-
Administer this compound or vehicle intravenously or orally.
-
Continuously monitor and record heart rate and blood pressure for a defined period.
-
Analyze the data to determine the magnitude and duration of the cardiovascular effects at different doses.
-
Visualizations
Caption: General signaling pathway of beta-adrenergic receptor activation and its inhibition by this compound.
Caption: A typical experimental workflow for determining the optimal dosage of a novel beta-blocker.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Mechanism of action of beta-blocking agents in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Beta blockers - Mayo Clinic [mayoclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 104051-20-9 | Benchchem [benchchem.com]
- 9. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Brefonalol Clinical Trial Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical trial design for Brefonalol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that we should consider in our trial design?
A1: this compound is a beta-adrenergic antagonist with additional vasodilating properties.[1] This dual-action mechanism is a critical consideration for your trial design. Unlike non-vasodilating beta-blockers that may increase peripheral resistance, this compound's vasodilatory effect may offer a more favorable hemodynamic profile by reducing peripheral vascular resistance while maintaining cardiac output and stroke volume.[2][3] Your trial should be designed to evaluate both the beta-blocking and vasodilating effects to fully characterize its clinical profile.
Q2: How does this compound's dual-action affect patient selection?
A2: The dual mechanism suggests that this compound could be beneficial for a broader range of hypertensive patients, including those who may not tolerate traditional beta-blockers well due to effects on peripheral resistance. Consider including patient subgroups that could specifically benefit from vasodilation, such as patients with certain comorbidities. However, be mindful that this heterogeneity in the patient population might necessitate a larger sample size to demonstrate efficacy across all subgroups.
Q3: What are the key challenges in designing a clinical trial for a vasodilating beta-blocker like this compound?
A3: A key challenge is to distinguish the clinical effects of beta-blockade from those of vasodilation. Trial designs should incorporate endpoints that can measure both effects. For instance, alongside blood pressure reduction, consider measuring parameters like peripheral vascular resistance, cardiac output, and stroke volume.[2][3] Another challenge is dose-finding, as the balance between beta-blockade and vasodilation may be dose-dependent.[1]
Q4: Are there any known safety concerns from previous this compound studies that should be monitored?
A4: A known potential side effect of combined alpha and beta-blockers is a drop in blood pressure upon standing (orthostatic hypotension).[4] Although the specific alpha-blocking properties of this compound are not detailed in the provided search results, its vasodilating nature warrants careful monitoring of blood pressure, especially upon initiation of treatment and with dose escalations.
Troubleshooting Guides
Issue 1: Difficulty in Determining the Optimal Dose of this compound
Symptom: Inconsistent or unexpected hemodynamic responses across different dose cohorts. For example, a higher dose does not produce a proportionally greater reduction in blood pressure, or it leads to a less favorable balance of beta-blockade and vasodilation.
Troubleshooting Steps:
-
Review Existing Phase I/II Data: Analyze early-phase data to understand the dose-response relationship for both beta-blocking effects (e.g., heart rate reduction) and vasodilating effects (e.g., changes in peripheral resistance). A study comparing 50 mg and 100 mg of this compound showed that the lower dose might offer a more balanced relationship between its beta-adrenergic blocking and vasodilating properties.[1]
-
Implement a Dose-Titration Protocol: A dose-titration design can help in identifying the optimal dose for individual patients. Start with a low dose and gradually increase it while monitoring hemodynamic parameters.
-
Utilize Non-invasive Hemodynamic Monitoring: Employ techniques like impedance cardiography and venous occlusion plethysmography to get a detailed picture of the hemodynamic effects at different doses, as was done in a previous this compound trial.[1]
Issue 2: High Variability in Patient Response to this compound
Symptom: Significant inter-patient variability in blood pressure reduction and other hemodynamic parameters, making it difficult to demonstrate a consistent treatment effect.
Troubleshooting Steps:
-
Stratify Patients by Genetic Biomarkers: Polymorphisms in adrenergic receptors or drug-metabolizing enzymes can lead to variable drug responses. Consider a study design that includes pharmacogenomic analysis to identify potential genetic factors influencing this compound's efficacy and safety.
-
Control for Concomitant Medications: Ensure that the clinical trial protocol clearly defines and controls for the use of other medications that could affect blood pressure or hemodynamic status.
-
Standardize Blood Pressure Measurement: Implement a rigorous and standardized protocol for blood pressure measurement to minimize variability. This should include specific instructions on patient posture, rest period before measurement, and the number of readings.
Data Presentation
Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol in Patients with Arterial Hypertension [1]
| Parameter | Placebo | Propranolol (80 mg) | This compound (50 mg) | This compound (100 mg) |
| Blood Pressure | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Heart Rate | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Cardiac Output | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Stroke Volume | No significant change | Significant reduction | Increased | Comparable to Propranolol |
| Total Peripheral Resistance | No significant change | Increased | No significant change | Comparable to Propranolol |
| Reactive Hyperemia | No significant change | No significant change | Increased | Comparable to Propranolol |
This table summarizes the findings from a placebo-controlled, randomized, cross-over study in 16 patients with arterial hypertension (WHO stages I and II).[1]
Experimental Protocols
Protocol 1: Assessment of Beta-Adrenergic Blockade
Objective: To quantify the degree of beta-blockade induced by this compound.
Methodology:
-
Isoproterenol Challenge Test: This test is performed before and after this compound administration.
-
Establish a baseline heart rate for each participant.
-
Administer a standardized intravenous infusion of isoproterenol, a non-selective beta-agonist, at a rate sufficient to increase the heart rate by a predefined amount (e.g., 25 beats per minute).
-
Record the dose of isoproterenol required to achieve this heart rate increase.
-
After administration of this compound, repeat the isoproterenol challenge.
-
The degree of beta-blockade is determined by the rightward shift in the isoproterenol dose-response curve. A higher dose of isoproterenol will be required to achieve the same heart rate increase in the presence of this compound.
Protocol 2: Evaluation of Vasodilating Properties
Objective: To assess the vasodilating effects of this compound.
Methodology:
-
Forearm Blood Flow Measurement: Utilize venous occlusion plethysmography to measure forearm blood flow at baseline.
-
Administer this compound.
-
Repeat forearm blood flow measurements at specified time points after drug administration.
-
An increase in forearm blood flow, indicative of vasodilation, is the primary endpoint.
-
Additionally, reactive hyperemia can be assessed by measuring the increase in blood flow following a period of arterial occlusion. An enhanced hyperemic response would suggest an improvement in endothelial function, a potential effect of a vasodilating beta-blocker.[1]
Mandatory Visualization
Caption: this compound's dual mechanism of action on the beta-adrenergic signaling pathway.
Caption: Workflow for optimizing this compound dose selection.
Caption: Logical relationship of this compound's dual mechanism to blood pressure reduction.
References
Brefonalol Targeted Delivery System - Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Brefonalol delivery systems for targeted therapy. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and data presentation to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for reconstituting lyophilized this compound-loaded nanoparticles?
A1: To properly reconstitute lyophilized this compound-loaded nanoparticles, we recommend adding the specified volume of sterile, nuclease-free water or an appropriate buffer solution (e.g., PBS) directly to the vial. Gently swirl the vial to ensure the nanoparticle cake is fully hydrated. Avoid vigorous shaking or vortexing, as this can lead to nanoparticle aggregation. Allow the vial to sit at room temperature for 5-10 minutes to ensure complete reconstitution.
Q2: What is the recommended storage condition for the this compound nanoparticle suspension?
A2: Once reconstituted, the this compound nanoparticle suspension should be stored at 2-8°C for short-term use (up to one week). For long-term storage, it is advisable to aliquot the suspension into smaller volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles, as this can compromise the integrity and stability of the nanoparticles.[1]
Q3: How can I confirm the encapsulation of this compound within the nanoparticles?
A3: The encapsulation of this compound can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC). This involves separating the encapsulated drug from the free drug in the suspension, typically by ultracentrifugation or size exclusion chromatography. The amount of encapsulated drug is then quantified and compared to the total amount of drug used in the formulation to determine the encapsulation efficiency.
Q4: Is it possible to surface-modify the this compound nanoparticles with targeting ligands?
A4: Yes, the nanoparticles are designed to facilitate surface modification. The surface of the nanoparticles can be functionalized with targeting ligands such as antibodies, peptides, or aptamers to enhance delivery to specific cell types.[1] This typically involves covalent conjugation to the nanoparticle surface. Detailed protocols for surface modification can be provided upon request.
Troubleshooting Guide
Issue 1: Nanoparticle Aggregation Upon Reconstitution
-
Question: I observed visible aggregates in my this compound nanoparticle suspension after reconstitution. What could be the cause and how can I resolve this?
-
Answer: Nanoparticle aggregation can occur due to several factors, including improper reconstitution technique, incorrect solvent pH, or high ionic strength of the reconstitution buffer.[2] To troubleshoot this, ensure you are gently swirling the vial during reconstitution rather than shaking it.[3] Use a low ionic strength buffer and verify that the pH is within the recommended range for the formulation. If aggregation persists, you can try brief bath sonication (2-3 minutes) to disperse the aggregates. However, prolonged sonication should be avoided as it can damage the nanoparticles.
Issue 2: Low Drug Loading Efficiency
-
Question: My experiments show a lower than expected drug loading efficiency for this compound. What factors could be contributing to this?
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Answer: Low drug loading can be influenced by the physicochemical properties of this compound, the composition of the nanoparticle matrix, and the parameters of the formulation process.[4] Consider optimizing the drug-to-polymer/lipid ratio during formulation. The solvent used and the rate of its removal can also significantly impact drug encapsulation.[5] For lipid-based nanoparticles, adjusting the lipid composition to include a mix of solid and liquid lipids can create imperfections in the crystal lattice, potentially increasing drug loading capacity.[6]
Issue 3: Premature Drug Release
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Question: I am observing a rapid "burst" release of this compound from the nanoparticles in my in vitro release studies. How can I achieve a more sustained release profile?
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Answer: A significant initial burst release is often due to the drug being adsorbed to the surface of the nanoparticles rather than being encapsulated within the core.[7] To mitigate this, ensure proper purification of the nanoparticles after formulation to remove any surface-adsorbed drug. Modifying the composition of the nanoparticle matrix, for instance by using polymers with higher molecular weight or a higher degree of crystallinity, can slow down the drug diffusion and polymer degradation rate, leading to a more sustained release.[7][8]
Issue 4: Inconsistent Results in Cell-Based Assays
-
Question: I am seeing high variability in my in vitro cytotoxicity or uptake studies with the this compound nanoparticles. What could be the cause?
-
Answer: Inconsistent results in cell-based assays can arise from nanoparticle interference with the assay components or from unstable nanoparticle formulations.[9][10] Nanoparticles can interact with colorimetric or fluorescent reagents used in cytotoxicity assays, leading to inaccurate readings.[11] It is recommended to include nanoparticle-only controls (without cells) to check for any interference. Additionally, ensure that the nanoparticle suspension is monodisperse and stable in the cell culture medium, as aggregation can lead to variable cellular uptake.
Quantitative Data Summary
The following table provides a summary of typical quantitative data for a batch of this compound-loaded nanoparticles. These values should serve as a reference for quality control and experimental consistency.
| Parameter | Method | Specification |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -15 to -30 mV |
| Drug Loading | HPLC | 5 - 10% (w/w) |
| Encapsulation Efficiency | HPLC | > 85% |
Experimental Protocols
1. Protocol for Particle Size and Zeta Potential Measurement
-
Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge of the this compound nanoparticles.
-
Methodology:
-
Dilute the reconstituted nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
For particle size measurement, set the instrument to perform at least three measurements, with each measurement consisting of 10-15 runs.
-
For zeta potential measurement, use an appropriate folded capillary cell.
-
Record the Z-average diameter, PDI, and zeta potential values.
-
2. Protocol for Determining Drug Loading and Encapsulation Efficiency
-
Objective: To quantify the amount of this compound encapsulated within the nanoparticles.
-
Methodology:
-
Encapsulation Efficiency: a. Separate the free this compound from the nanoparticle suspension by ultracentrifugation at 15,000 x g for 30 minutes at 4°C. b. Carefully collect the supernatant containing the free drug. c. Quantify the amount of this compound in the supernatant using a validated HPLC method. d. Calculate the Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100.
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Drug Loading: a. Lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight of the nanoparticles. b. Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug. c. Quantify the amount of this compound in the solution using a validated HPLC method. d. Calculate the Drug Loading (%) = (Mass of Drug in Nanoparticles / Mass of Nanoparticles) x 100.[12]
-
3. Protocol for In Vitro Drug Release Study
-
Objective: To evaluate the release kinetics of this compound from the nanoparticles over time.
-
Methodology:
-
Place a known amount of the this compound nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the sealed dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the amount of this compound released into the medium at each time point using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Visualized Workflows and Pathways
Caption: this compound's antagonist action on the β-adrenergic receptor signaling pathway.
Caption: Experimental workflow for developing and characterizing this compound nanoparticles.
Caption: A logical workflow for troubleshooting nanoparticle aggregation issues.
References
- 1. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle Aggregation: Distinguishing Clusters from Primary Particles [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. current-in-vitro-methods-in-nanoparticle-risk-assessment-limitations-and-challenges - Ask this paper | Bohrium [bohrium.com]
- 11. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 12. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of Brefonalol
Welcome to the Brefonalol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential off-target effects of this compound during preclinical and clinical research. Given that this compound is a non-marketed β-adrenergic antagonist, this guide leverages data from the structurally similar and well-characterized non-selective β-blocker, Propranolol, to provide relevant insights and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β-adrenergic antagonist with additional vasodilating properties. Its primary mechanism of action is the competitive, non-selective blockade of β1 and β2-adrenergic receptors. This action inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, cardiac contractility, and blood pressure. The vasodilatory effects contribute to its overall antihypertensive action.
Q2: What are the potential off-target effects of this compound?
As a non-selective β-blocker, this compound's off-target effects are primarily due to its blockade of β2-adrenergic receptors, which are widely distributed throughout the body. Potential off-target effects, extrapolated from data on similar non-selective β-blockers like Propranolol, may include:
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Bronchoconstriction: Blockade of β2-receptors in the smooth muscle of the airways can lead to breathing difficulties, particularly in patients with asthma or chronic obstructive pulmonary disease (COPD).
-
Peripheral Vasoconstriction: Inhibition of β2-mediated vasodilation can result in cold extremities.
-
Metabolic Disturbances: Interference with β2-receptor-mediated glycogenolysis and gluconeogenesis can mask the symptoms of hypoglycemia and potentially alter lipid profiles.
-
Central Nervous System (CNS) Effects: Due to its lipophilicity, this compound may cross the blood-brain barrier and cause side effects such as fatigue, dizziness, and sleep disturbances.
-
Interaction with other receptors: Non-selective beta-blockers can sometimes interact with other receptor types, such as serotonin receptors, which could lead to unexpected physiological effects.
Q3: How can we mitigate the off-target effects of this compound in our experiments?
Mitigation of off-target effects can be approached through several strategies during experimental design and execution:
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target engagement. A dose-response curve should be established for both on-target and potential off-target effects.
-
Use of Selective Antagonists/Agonists: In in-vitro and ex-vivo experiments, co-administration with selective β1 or β2 antagonists or agonists can help to dissect the specific receptor contributions to the observed effects.
-
Cell-Type Specificity: Utilize cell lines or primary cells that predominantly express the target receptor (β1) to reduce the confounding effects of off-target receptor activation.
-
In Vivo Considerations: In animal studies, careful monitoring of physiological parameters such as respiratory function, blood glucose levels, and body temperature is crucial. Consider using animal models that are less susceptible to the specific off-target effects being investigated.
-
Structural Analogs: If resources permit, synthesizing and testing structural analogs of this compound with potentially higher selectivity for the β1-receptor could be a long-term strategy.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in receptor binding assays. | Inconsistent cell membrane preparation. | Ensure a standardized protocol for membrane preparation with consistent homogenization and centrifugation steps. Quantify protein concentration accurately for each batch. |
| Pipetting errors. | Use calibrated pipettes and proper technique. For radioligand binding assays, ensure thorough mixing of reagents. | |
| Radioligand degradation. | Aliquot and store the radioligand at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Unexpected cell signaling readouts. | Off-target receptor activation. | Use a panel of cell lines with varying receptor expression profiles. Employ selective antagonists to block potential off-target receptors. |
| Assay interference. | Test for compound autofluorescence or quenching in fluorescence-based assays. Run appropriate vehicle controls. | |
| Difficulty in determining IC50/Ki values. | Inappropriate concentration range of the compound. | Perform a wide range of serial dilutions to ensure a complete inhibition curve. |
| Non-specific binding is too high. | Optimize the washing steps in binding assays. Consider using a different blocking agent. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Unexpected animal mortality. | Severe bronchoconstriction or cardiovascular collapse. | Reduce the initial dose of this compound. Closely monitor respiratory rate and cardiovascular parameters (heart rate, blood pressure). Have rescue agents (e.g., β2-agonist) available. |
| High variability in physiological measurements. | Animal stress. | Acclimatize animals to the experimental procedures and environment. Handle animals gently and consistently. |
| Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. Use the appropriate route of administration for the experimental question. | |
| Observed effects do not correlate with in vitro data. | Pharmacokinetic/pharmacodynamic (PK/PD) discrepancies. | Conduct PK studies to determine the bioavailability, distribution, metabolism, and excretion of this compound in the animal model. |
| Species differences in receptor pharmacology. | Be aware of potential differences in receptor subtypes and their distribution between the in vitro system and the in vivo model. |
Quantitative Data
Due to the limited availability of public data on this compound, the following tables present data for Propranolol, a structurally similar non-selective β-blocker, to illustrate the principles of on-target and off-target effects.
Table 1: Receptor Binding Affinity of Propranolol (Ki in nM)
This table demonstrates the binding profile of Propranolol across a panel of receptors. Lower Ki values indicate higher binding affinity. The high affinity for β1 and β2 adrenergic receptors represents its primary on-target activity, while binding to other receptors indicates potential off-target interactions.
| Receptor | Ki (nM) | Receptor Type | Implication of Off-Target Binding |
| β1-adrenergic | 1.1 | On-Target | Therapeutic effect (cardiac) |
| β2-adrenergic | 0.8 | On-Target | Therapeutic and potential off-target effects |
| 5-HT1A | 71 | Serotonin Receptor | Potential for CNS side effects |
| 5-HT1B | 17 | Serotonin Receptor | Potential for CNS side effects |
| 5-HT2A | 538 | Serotonin Receptor | Potential for CNS side effects |
| α1-adrenergic | >1000 | Adrenergic Receptor | Low affinity, less likely to cause α-blockade effects |
| Dopamine D2 | >5000 | Dopamine Receptor | Very low affinity, unlikely to have dopaminergic effects |
Data compiled from various public databases and scientific literature. Values can vary depending on the experimental conditions.
Table 2: Common Side Effects of Non-Selective Beta-Blockers in Clinical Trials
This table summarizes common adverse events observed with non-selective beta-blockers in human clinical trials, providing a reference for potential off-target effects to monitor in preclinical and clinical research with this compound.
| Adverse Event | Frequency in Treatment Group (%) | Frequency in Placebo Group (%) |
| Dizziness | 10-20 | 5-10 |
| Fatigue | 10-15 | 5-8 |
| Bradycardia (slow heart rate) | 5-10 | <1 |
| Hypotension (low blood pressure) | 5-10 | 2-5 |
| Bronchospasm | 1-5 (higher in susceptible individuals) | <1 |
| Nausea | 2-5 | 1-3 |
Frequency ranges are approximate and can vary based on the specific drug, dose, and patient population.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Receptor Selectivity
Objective: To determine the binding affinity (Ki) of this compound for human β1 and β2-adrenergic receptors and assess its selectivity.
Materials:
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Cell membranes from stable cell lines expressing either human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
This compound (test compound).
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Propranolol (non-selective control).
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Metoprolol (β1-selective control).
-
ICI 118,551 (β2-selective control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes + [³H]-CGP 12177 + binding buffer.
-
Non-specific Binding: Cell membranes + [³H]-CGP 12177 + a high concentration of Propranolol (e.g., 10 µM).
-
Competition Binding: Cell membranes + [³H]-CGP 12177 + varying concentrations of this compound (or control compounds).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The selectivity ratio is calculated by dividing the Ki for the β2-receptor by the Ki for the β1-receptor.
-
Protocol 2: In Vivo Assessment of Cardiovascular and Respiratory Effects in a Rodent Model
Objective: To evaluate the on-target cardiovascular effects and potential off-target respiratory effects of this compound in an animal model.
Materials:
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Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
This compound.
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Vehicle control (e.g., saline or a suitable solvent).
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Anesthesia (e.g., isoflurane).
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Telemetry system for continuous monitoring of blood pressure and heart rate.
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Whole-body plethysmography system for measuring respiratory function.
Procedure:
-
Animal Preparation and Telemetry Implantation: Surgically implant telemetry transmitters into the abdominal aorta of the rats for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week.
-
Acclimatization: Acclimatize the animals to the plethysmography chamber and handling procedures for several days before the experiment.
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Baseline Measurements: Record baseline cardiovascular and respiratory parameters for a stable period (e.g., 60 minutes) before drug administration.
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Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intravenous injection) at various doses.
-
Data Collection:
-
Continuously monitor and record blood pressure, heart rate, and activity via the telemetry system for several hours post-administration.
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At specific time points post-administration, place the animals in the whole-body plethysmography chamber and measure respiratory parameters, including tidal volume, respiratory rate, and Penh (a measure of bronchoconstriction).
-
-
Data Analysis:
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Calculate the change from baseline for all measured parameters at each dose and time point.
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Compare the effects of this compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
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Generate dose-response curves for the effects of this compound on cardiovascular and respiratory parameters.
-
Visualizations
Caption: β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: β2-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound, leading to off-target effects.
Caption: A logical workflow for the comprehensive assessment and mitigation of this compound's off-target effects.
Adjusting experimental protocols for Brefonalol enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Brefonalol enantiomers. The information is designed to assist in adjusting experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying this compound enantiomers separately?
A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers, typically denoted as (S)- and (R)-Brefonalol. These enantiomers can exhibit different pharmacological and pharmacokinetic properties. For many beta-blockers, the (S)-enantiomer possesses significantly higher binding affinity for beta-adrenergic receptors and is responsible for the therapeutic effect, while the (R)-enantiomer may be less active, inactive, or contribute to off-target effects.[1][2][3] Therefore, studying the enantiomers individually is crucial for a complete understanding of the drug's efficacy, safety, and mechanism of action.
Q2: How can I separate the enantiomers of this compound?
A2: The most common and effective method for separating this compound enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[4][5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are frequently used for the separation of beta-blockers.[4] Other techniques like capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) can also be employed.
Q3: Which this compound enantiomer is expected to be more potent?
A3: For most beta-adrenergic antagonists, the (S)-enantiomer is the more potent beta-blocker.[1][2][3] This stereoselectivity is due to a more favorable three-point interaction with the binding site of the beta-adrenergic receptor.
Q4: Can the enantiomers of this compound have different metabolic fates?
A4: Yes, it is common for enantiomers of chiral drugs to be metabolized differently by the body's enzymes, which are also chiral.[7] This can lead to different metabolic profiles, rates of clearance, and potential for drug-drug interactions for each enantiomer.
Troubleshooting Guides
Chiral HPLC Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Suboptimal temperature. | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Adjust the mobile phase composition, including the type and concentration of the organic modifier and any additives. - Optimize the column temperature, as temperature can significantly affect enantioselectivity. |
| Peak tailing or broad peaks | - Secondary interactions with the stationary phase. - Sample overload. | - Add a small amount of a basic or acidic modifier to the mobile phase to reduce secondary interactions. - Reduce the amount of sample injected onto the column. |
| Inconsistent retention times | - Inadequate column equilibration. - Fluctuation in mobile phase composition or temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Use a temperature-controlled column compartment and ensure the mobile phase is well-mixed. |
| Irreproducible results | - Racemization of the sample or reference standard. - Instability of the chiral stationary phase. | - Investigate the stability of this compound enantiomers under the analytical conditions. - Ensure the mobile phase is compatible with the CSP and operate within the manufacturer's recommended pH and temperature ranges. |
Receptor Binding Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | - Radioligand sticking to the filter plate or assay tube. - High concentration of radioligand. - Insufficient washing. | - Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). - Use a lower concentration of radioligand, ideally at or below its Kd value. - Increase the number and volume of washes with ice-cold buffer.[8][9] |
| Low specific binding | - Inactive receptor preparation. - Insufficient receptor concentration. - Degradation of the radioligand. | - Prepare fresh membrane fractions and store them properly at -80°C. - Increase the concentration of the receptor preparation in the assay. - Use a fresh batch of radioligand and store it according to the manufacturer's instructions. |
| High variability between replicates | - Inconsistent pipetting. - Incomplete mixing of assay components. - Uneven filtration. | - Use calibrated pipettes and ensure proper technique. - Gently agitate the assay plate during incubation. - Ensure a consistent vacuum is applied during filtration. |
| Calculated Ki values are inconsistent | - Assay not at equilibrium. - Incorrect determination of radioligand Kd. | - Determine the time to reach equilibrium through kinetic binding experiments. - Accurately determine the Kd of the radioligand under your experimental conditions using saturation binding experiments. |
Functional Assays (cAMP Measurement)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low response to agonist | - Low receptor expression in cells. - Cell viability issues. - Inactive agonist. | - Use a cell line with higher expression of the target beta-adrenergic receptor. - Check cell viability using a method like trypan blue exclusion. - Use a fresh, validated stock of the agonist. |
| High basal cAMP levels | - Overstimulation of cells during culture or handling. - Presence of phosphodiesterase (PDE) inhibitors in the media. | - Handle cells gently and avoid excessive stress. - Ensure culture media is free of unintended stimulants. |
| Inconsistent antagonist IC50 values | - Agonist concentration is too high or too low. - Insufficient antagonist pre-incubation time. | - Use an agonist concentration that produces 80% of the maximal response (EC80).[10] - Optimize the pre-incubation time for the antagonist to ensure it reaches equilibrium with the receptor.[11] |
| High well-to-well variability | - Inconsistent cell seeding density. - Edge effects in the microplate. | - Ensure a uniform cell suspension and use a multichannel pipette for seeding. - Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
Quantitative Data
Table 1: Representative Binding Affinities (Ki) of Beta-Blocker Enantiomers for β1 and β2-Adrenergic Receptors
| Compound | Enantiomer | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) |
| Propranolol | (S)-(-)-Propranolol | 1.2 | 0.8 |
| (R)-(+)-Propranolol | 150 | 90 | |
| Metoprolol | (S)-(-)-Metoprolol | 25 | 1500 |
| (R)-(+)-Metoprolol | 800 | >10000 | |
| Nebivolol | (S,R,R,R)-Nebivolol | 0.9 | 45 |
| (R,S,S,S)-Nebivolol | 157.5 | >1000 |
Table 2: Representative Functional Activity (IC50) of Beta-Blocker Enantiomers in a cAMP Inhibition Assay
| Compound | Enantiomer | IC50 (nM) |
| Propranolol | (S)-(-)-Propranolol | 2.5 |
| (R)-(+)-Propranolol | 350 | |
| Metoprolol | (S)-(-)-Metoprolol | 40 |
| (R)-(+)-Metoprolol | 1200 |
Table 3: Representative Pharmacokinetic Parameters of Beta-Blocker Enantiomers
| Compound | Enantiomer | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Propranolol | (S)-(-)-Propranolol | 50 | 2 | 250 |
| (R)-(+)-Propranolol | 45 | 2 | 230 | |
| Metoprolol | (S)-(-)-Metoprolol | 100 | 1.5 | 500 |
| (R)-(+)-Metoprolol | 80 | 1.5 | 420 |
Experimental Protocols
Chiral HPLC Separation of this compound Enantiomers
Objective: To separate and quantify the (S)- and (R)-enantiomers of this compound.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H)
-
HPLC-grade n-hexane, ethanol, and diethylamine (DEA)
-
This compound racemic standard and purified enantiomers
Method:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, and DEA in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Then, inject the individual enantiomers to confirm their elution order. Finally, inject the unknown sample for quantification.
Radioligand Binding Assay for this compound Enantiomers
Objective: To determine the binding affinity (Ki) of this compound enantiomers for beta-adrenergic receptors.
Materials:
-
Membrane preparation from cells expressing the target beta-adrenergic receptor
-
Radioligand (e.g., [3H]-CGP12177)
-
(S)- and (R)-Brefonalol
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Method:
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of the unlabeled this compound enantiomer (or competitor).
-
Radioligand Addition: Add a fixed concentration of the radioligand to all wells. For total binding wells, no competitor is added. For non-specific binding wells, a high concentration of a known beta-blocker (e.g., propranolol) is added.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8][9]
-
Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for each enantiomer and calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay for this compound Enantiomers
Objective: To measure the functional potency (IC50) of this compound enantiomers by quantifying their ability to inhibit agonist-stimulated cAMP production.
Materials:
-
Cells expressing the target beta-adrenergic receptor
-
A beta-adrenergic agonist (e.g., isoproterenol)
-
(S)- and (R)-Brefonalol
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Method:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to attach overnight.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of the this compound enantiomers and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to all wells (except for the basal control) and incubate to stimulate cAMP production. Include a PDE inhibitor to prevent cAMP degradation.[10]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the this compound enantiomer to determine the IC50 value for each.
Visualizations
References
- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating Brefonalol's Mechanism as a Beta-Adrenergic Antagonist: A Comparative Guide
Disclaimer: Information regarding "Brefonalol" is scarce in the available scientific literature. This guide will utilize data for "Befunolol," a beta-adrenergic antagonist with some documented properties, as a potential proxy. The direct relationship between this compound and Befunolol is not confirmed, and this information should be interpreted with caution. This guide primarily serves to compare the known mechanisms of established beta-blockers—Propranolol, Metoprolol, and Carvedilol—providing a framework for evaluating a novel beta-adrenergic antagonist.
This guide provides a comparative analysis of Befunolol's potential mechanism of action against well-established beta-adrenergic antagonists. It is intended for researchers, scientists, and drug development professionals to understand the experimental validation of beta-blockade.
Mechanism of Action of Beta-Adrenergic Antagonists
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are activated by catecholamines like epinephrine and norepinephrine.[1] Stimulation of these receptors, primarily the β1 and β2 subtypes, mediates a range of physiological responses, including increases in heart rate, cardiac contractility, and bronchodilation.[2] Beta-blockers competitively antagonize these receptors, thereby inhibiting the downstream signaling pathways.[2]
-
Propranolol: A non-selective beta-blocker, meaning it blocks both β1 and β2 receptors.[3] This lack of selectivity can lead to side effects such as bronchoconstriction due to the blockade of β2 receptors in the lungs.
-
Metoprolol: A cardioselective beta-blocker with a higher affinity for β1 receptors, which are predominantly located in the heart, than for β2 receptors.[3] This selectivity reduces the risk of bronchospasm.
-
Carvedilol: A non-selective beta-blocker that also exhibits alpha-1 (α1) adrenergic blocking activity.[3] This dual-receptor blockade results in vasodilation and a reduction in blood pressure, in addition to its effects on the heart.
-
Befunolol: Limited data suggests that befunolol is a beta-adrenergic partial agonist.[4][5] This means that while it blocks the receptor, it also has some intrinsic sympathomimetic activity, causing a low level of receptor activation.[5] Studies indicate that befunolol may be able to discriminate between high and low-affinity binding sites on the beta-adrenoceptor.[4][6]
Quantitative Comparison of Beta-Blocker Affinity
The affinity of a drug for its receptor is a key determinant of its potency. This is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates higher affinity. The following table summarizes the reported binding affinities of several beta-blockers for β1 and β2 adrenergic receptors.
| Drug | Receptor Subtype | Affinity (pKi) | Selectivity (β1 vs. β2) |
| Befunolol | β-adrenergic | Data not available | Data not available |
| Propranolol | β1 | ~8.4 | Non-selective |
| β2 | ~8.8 | ||
| Metoprolol | β1 | ~7.7 | ~20-fold for β1 |
| β2 | ~6.4 | ||
| Carvedilol | β1 | ~8.5 | Non-selective |
| β2 | ~8.9 | ||
| Bisoprolol | β1 | ~8.7 | ~14-fold for β1[7] |
| β2 | ~7.5 | ||
| ICI 118,551 | β1 | ~6.5 | ~550-fold for β2[8] |
| β2 | ~9.2 | ||
| CGP 20712A | β1 | ~9.0 | ~501-fold for β1[8] |
| β2 | ~6.3 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity. Data is compiled from various sources and experimental conditions may vary.[7][8][9][10]
Experimental Protocols
Radioligand Binding Assay
This assay is the gold standard for determining the affinity and selectivity of a drug for its receptor.[11] It involves competing a radiolabeled ligand with an unlabeled test compound (e.g., this compound) for binding to receptors in a cell membrane preparation.
Protocol Outline:
-
Membrane Preparation: Isolate cell membranes containing the β-adrenergic receptors of interest from tissue homogenates or cultured cells.[12][13]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radioligand (e.g., ³H-CGP 12177 or ¹²⁵I-CYP) and varying concentrations of the unlabeled test compound.[8][13]
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[11][12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[12]
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a beta-blocker to inhibit the production of cyclic AMP (cAMP), a second messenger produced upon β-AR stimulation.
Protocol Outline:
-
Cell Culture and Treatment: Use cells expressing the desired β-adrenergic receptor subtype. Pre-incubate the cells with varying concentrations of the beta-blocker.
-
Stimulation: Stimulate the cells with a β-agonist (e.g., isoproterenol) to activate adenylyl cyclase.[14]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or dedicated cAMP biosensors.[15]
-
Data Analysis: Plot the cAMP concentration against the concentration of the beta-blocker to determine the IC50 value for the inhibition of adenylyl cyclase activity.
Visualizations
Caption: Beta-adrenergic signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Classification of comparator beta-blockers based on receptor selectivity.
References
- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 4. A beta-adrenergic partial agonist (befunolol) discriminates two different affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A derivative of befunolol, BFE-55, interacts with only the high affinity sites in beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of adenylate cyclase activity in bovine and human corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of Brefonalol and Other Beta-Blockers in Clinical Trials
For Immediate Release
A comprehensive review of clinical trial data for the investigational beta-adrenergic antagonist, Brefonalol, reveals a unique hemodynamic profile characterized by both beta-blockade and vasodilatory effects. This comparison guide provides a detailed analysis of this compound's performance against the first-generation beta-blocker, propranolol, and the third-generation vasodilating beta-blocker, carvedilol, offering valuable insights for researchers, scientists, and drug development professionals in the cardiovascular field.
Executive Summary
This compound, a compound studied for the treatment of arterial hypertension, demonstrates a dose-dependent hemodynamic response. At lower doses, it exhibits a favorable balance of beta-blockade and vasodilation, leading to a reduction in blood pressure and heart rate without a significant decrease in stroke volume. This profile distinguishes it from traditional non-selective beta-blockers like propranolol, which typically reduce cardiac output. When compared to a third-generation beta-blocker with vasodilating properties such as carvedilol, this compound's distinct mechanism of vasodilation warrants further investigation to fully elucidate its therapeutic potential.
Data Presentation: Hemodynamic Effects
The following tables summarize the quantitative data from key clinical trials, comparing the hemodynamic effects of this compound, propranolol, and carvedilol.
Table 1: Hemodynamic Effects of this compound and Propranolol in Patients with Arterial Hypertension [1]
| Parameter | Placebo | This compound (50 mg) | This compound (100 mg) | Propranolol (80 mg) |
| Systolic Blood Pressure (mmHg) | No significant change | Significant reduction | Comparable reduction to Propranolol | Significant reduction |
| Diastolic Blood Pressure (mmHg) | No significant change | Significant reduction | Comparable reduction to Propranolol | Significant reduction |
| Heart Rate (beats/min) | No significant change | Significant reduction | Comparable reduction to Propranolol | Significant reduction |
| Cardiac Output (L/min) | No significant change | Significant reduction | Comparable reduction to Propranolol | Significant reduction |
| Stroke Volume (mL) | No significant change | Increased | No significant change | Significant reduction |
| Total Peripheral Resistance | No significant change | Not specified | Comparable increase to Propranolol | Increased |
| Reactive Hyperemia | No significant change | Increased | Not specified | Not specified |
Data derived from a placebo-controlled, randomized, cross-over study involving 16 patients with arterial hypertension (WHO stages I and II). Measurements were taken at various time points over 24 hours after a single oral dose.[1]
Table 2: Comparative Hemodynamic Effects of Carvedilol and Metoprolol in Hypertensive Patients [2][3]
| Parameter | Metoprolol (100 mg/day) | Carvedilol (25 mg/day) |
| Systolic Blood Pressure (mmHg) | Significant reduction | Significant reduction |
| Heart Rate (beats/min) | Significant reduction | Significant reduction |
| Cardiac Output (L/min) | Reduced | Unchanged |
| Systemic Vascular Resistance | Increased | Reduced |
| Femoral Artery Resistance | Increased | Reduced |
Data from a randomized, single-blind study of 24 hypertensive patients after 4 weeks of monotherapy.[2][3]
Experimental Protocols
Study of this compound vs. Propranolol (Halabi et al., 1990) [1]
-
Study Design: A placebo-controlled, randomized, cross-over trial.
-
Participants: 16 patients (10 male, 6 female, mean age 50.6 years) with arterial hypertension (WHO stages I and II).
-
Interventions: Single oral doses of placebo, this compound (50 mg and 100 mg), and propranolol (80 mg).
-
Assessments: Hemodynamic parameters including blood pressure, heart rate, cardiac output, and stroke volume were measured noninvasively using mechano- and impedance cardiography. Venous occlusion plethysmography was used to assess reactive hyperemia. Measurements were taken before and at 2, 4, 6, 10, and 24 hours after drug administration.
Study of Carvedilol vs. Metoprolol (Weber et al., 1998) [2][3]
-
Study Design: A randomized, single-blind study.
-
Participants: 24 hypertensive patients (age 30-68 years).
-
Interventions: Monotherapy with either metoprolol (100 mg/day) or carvedilol (25 mg/day) for 4 weeks.
-
Assessments: Resting hemodynamics, including systolic blood pressure, heart rate, cardiac output, systemic vascular resistance, and femoral artery resistance, were measured before, at 2 and 24 hours after the first dose, and after 4 weeks of therapy.
Signaling Pathways and Mechanisms of Action
Beta-Adrenergic Blockade
Beta-blockers exert their effects by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[4]
References
A Comparative Analysis of the Vasodilating Properties of Brefonalol and Carvedilol
For Immediate Release
This guide provides a detailed comparison of the vasodilating properties of two beta-adrenergic antagonists, Brefonalol and Carvedilol. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant signaling pathways.
Executive Summary
This compound and Carvedilol are both beta-blockers that exhibit vasodilating effects, a property that distinguishes them from traditional beta-blockers. Carvedilol's vasodilatory mechanism is well-established and multifaceted, primarily driven by its potent alpha-1 adrenergic receptor blockade. This is further supplemented by calcium channel antagonism at higher concentrations and stimulation of nitric oxide release. In contrast, while this compound is known to possess vasodilating properties, the specific mechanisms underlying this action are not as extensively documented in publicly available literature.
Mechanism of Vasodilation
Carvedilol exerts its vasodilatory effects through a combination of mechanisms:
-
Alpha-1 Adrenergic Blockade: The primary mechanism of vasodilation for Carvedilol is its antagonist activity at alpha-1 adrenergic receptors in vascular smooth muscle.[1][2][3] This action inhibits norepinephrine-induced vasoconstriction, leading to arterial and venous dilation and a reduction in peripheral vascular resistance.[4][5]
-
Calcium Channel Blockade: At higher concentrations, Carvedilol has been shown to exhibit calcium channel blocking activity, which contributes to its vasodilatory effect by preventing the influx of calcium ions into vascular smooth muscle cells, a critical step in muscle contraction.[2][4]
-
Nitric Oxide (NO) Release: Carvedilol has been demonstrated to stimulate the release of nitric oxide from endothelial cells. This may occur through a mechanism involving ATP efflux and subsequent stimulation of P2Y-purinoceptors, leading to the activation of nitric oxide synthase (NOS).[6]
-
Antioxidant Properties: Carvedilol's antioxidant activity may also contribute to its vascular effects by protecting the endothelium from oxidative stress.[3]
This compound is described as a beta-adrenergic blocking agent with vasodilating properties.[7] One clinical study demonstrated that a 50 mg dose of this compound resulted in a more balanced beta-blocking and vasodilating effect compared to a 100 mg dose, leading to an increase in stroke volume and reactive hyperemia.[7] However, the precise molecular mechanisms responsible for this compound's vasodilating effects, such as potential alpha-1 blockade, calcium channel antagonism, or involvement of the nitric oxide pathway, are not clearly elucidated in the available scientific literature.
Comparative Data
The following tables summarize the available quantitative data for this compound and Carvedilol to facilitate a direct comparison of their pharmacological profiles.
Table 1: Receptor Binding Affinities
| Drug | Receptor | Dissociation Constant (KD) / Inhibition Constant (Ki) |
| Carvedilol | Beta-1 Adrenergic Receptor | ~4-5 nM (KD)[1] |
| Beta-2 Adrenergic Receptor | Mild selectivity for beta-1 vs. beta-2[1] | |
| Alpha-1 Adrenergic Receptor | Beta-1:Alpha-1 blocking potency ratio of 1.7[1] | |
| This compound | Beta-Adrenergic Receptors | Data not available |
| Alpha-1 Adrenergic Receptor | Data not available |
Note: The lack of available data for this compound highlights the limited public research on its specific receptor binding characteristics.
Table 2: Hemodynamic Effects in Hypertensive Patients
| Parameter | This compound (50 mg) | This compound (100 mg) | Carvedilol |
| Blood Pressure | Significant reduction[7] | Significant reduction[7] | Significant reduction[2] |
| Heart Rate | Significant reduction[7] | Significant reduction[7] | Reduced[2] |
| Cardiac Output | Significant reduction[7] | Comparable to propranolol[7] | Maintained or slightly reduced |
| Total Peripheral Resistance | Not specified (implied reduction) | Increased (similar to propranolol)[7] | Reduced[2][3] |
| Stroke Volume | Increased[7] | Reduced (similar to propranolol)[7] | Maintained |
| Reactive Hyperemia | Increased[7] | Not specified | Not specified |
Signaling Pathways
The vasodilatory actions of Carvedilol involve complex signaling cascades. The following diagrams illustrate the key pathways.
Experimental Protocols
The following outlines a general experimental protocol for assessing the vasodilatory effects of compounds like this compound and Carvedilol in an in vitro setting.
Objective: To determine the concentration-response relationship of a test compound's vasodilatory effect on isolated arterial rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)
-
Phenylephrine (vasoconstrictor)
-
Test compounds (this compound, Carvedilol) dissolved in an appropriate vehicle
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
Adherent connective tissue is removed, and the aorta is cut into rings of 3-4 mm in length.
-
For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.
-
-
Mounting and Equilibration:
-
Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the solution being changed every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
The viability of the smooth muscle is tested by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Endothelial integrity is assessed by pre-contracting the rings with phenylephrine (e.g., 1 µM) and then adding acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Concentration-Response Curve:
-
After a washout period, the aortic rings are pre-contracted with a submaximal concentration of phenylephrine to achieve a stable plateau.
-
Once the contraction is stable, the test compound (this compound or Carvedilol) is cumulatively added to the organ bath in increasing concentrations.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.
-
-
Data Analysis:
-
Concentration-response curves are plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated using non-linear regression analysis.
-
Conclusion
Carvedilol presents a well-characterized profile as a beta-blocker with significant vasodilating properties, primarily through alpha-1 adrenergic blockade, with additional contributions from calcium channel antagonism and nitric oxide release. This multi-faceted mechanism of action is supported by a body of experimental evidence.
This compound is also recognized for its vasodilating effects in addition to its beta-blocking activity. However, the specific molecular mechanisms underlying its vasodilatory action and quantitative data on its potency are not as extensively reported in the available literature. Further research would be necessary to fully elucidate the pharmacological profile of this compound and enable a more direct and comprehensive comparison with Carvedilol.
This guide serves as a summary of the current understanding of the vasodilating properties of these two compounds. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilatory action of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol, a novel vasodilating beta-blocker with the potential for cardiovascular organ protection [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 6. Cardioprotective effect of beta-3 adrenergic receptor agonism: role of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The renal vasodilatation from β‐adrenergic activation in vivo in rats is not driven by KV7 and BKCa channels - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Nebivolol's Vasodilatory Effect on Vascular Smooth Muscle: A Comparative Guide
Faced with the challenge of assessing the direct vasodilatory potential of beta-blockers, this guide provides a comparative analysis of Nebivolol's in vitro effects on vascular smooth muscle against other vasodilators. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and the underlying signaling pathways.
Initially, it is important to clarify that the query for "Brefonalol" did not yield specific results in the scientific literature. It is highly probable that this was a typographical error for "Nebivolol," a third-generation beta-blocker known for its vasodilatory properties. This guide will proceed under the assumption that the intended subject of inquiry is Nebivolol.
Comparative Analysis of Vasodilatory Potency and Efficacy
To provide a clear comparison of the vasodilatory effects of Nebivolol and its alternatives, the following tables summarize key quantitative data from in vitro studies on vascular smooth muscle, primarily using the aortic ring assay. It is important to note that direct comparative studies under identical conditions are not always available, and thus, variations in experimental setup (e.g., pre-constricting agent, animal model) can influence the results.
Table 1: Comparison of Beta-Blockers' Vasodilatory Effects on Phenylephrine-Precontracted Aortic Rings
| Compound | Class | Primary Mechanism of Vasodilation | EC50 (M) | Emax (%) | Endothelium-Dependent |
| Nebivolol | Third-generation β1-blocker | Nitric Oxide (NO)-mediated | Not consistently reported for phenylephrine-precontracted aorta; pA2 against phenylephrine is 6.90[1] | Emax in endothelin-1 pre-contracted rings is ~40-50%[1] | Yes[1] |
| Atenolol | Second-generation β1-blocker | No direct vasodilatory effect | Not Applicable | Minimal to none | No |
| Carvedilol | Third-generation non-selective β-blocker | α1-adrenergic receptor blockade | Not consistently reported | Not consistently reported | No |
Table 2: Vasodilatory Effects of Calcium Channel Blockers on Phenylephrine-Precontracted Rat Aortic Rings
| Compound | Class | EC50 (M) | Emax (%) |
| Diltiazem | Benzothiazepine | 1.035 x 10⁻⁵[2] | 90 ± 3[2] |
| Verapamil | Phenylalkylamine | pD2 value: 5.15 ± 1.05 (endothelium-intact)[3] | ~99 (endothelium-intact)[3] |
Experimental Protocols: The Aortic Ring Assay
The aortic ring assay is a fundamental ex vivo method used to assess the vasoactive properties of pharmacological compounds. Below is a detailed protocol synthesized from multiple sources.
Objective: To measure the isometric tension changes in isolated aortic rings in response to vasoactive compounds.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4)
-
Phenylephrine (PE) or other contractile agent (e.g., KCl)
-
Acetylcholine (ACh)
-
Test compounds (Nebivolol, Atenolol, Carvedilol, etc.)
-
Organ bath system with force-displacement transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Aorta Excision and Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.
-
Gently remove adhering connective and adipose tissues.
-
Cut the aorta into rings of approximately 2-4 mm in length.
-
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ chamber filled with Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a basal tension of 1.5-2.0 g.
-
During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
To check the viability of the smooth muscle, induce a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
After washing and returning to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, assess the integrity of the endothelium by adding acetylcholine (e.g., 1 µM). A relaxation of >80% indicates a healthy endothelium.
-
-
Cumulative Concentration-Response Curves:
-
Wash the rings and allow them to return to baseline.
-
Re-establish a stable contraction with phenylephrine.
-
Add the test compound (e.g., Nebivolol) in a cumulative manner, increasing the concentration in logarithmic steps.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the initial phenylephrine-induced contraction.
-
Plot the concentration-response curves and calculate the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxation).
-
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of Nebivolol and its alternatives are mediated by distinct signaling pathways.
Nebivolol: NO-Mediated Vasodilation
Nebivolol's primary vasodilatory mechanism is endothelium-dependent and involves the stimulation of nitric oxide (NO) production. This is in contrast to other beta-blockers. The l-enantiomer of Nebivolol is primarily responsible for this effect. The proposed pathway involves the activation of β3-adrenergic receptors on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS). eNOS then produces NO, which diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.
Nebivolol-induced NO-mediated vasodilation pathway.
Carvedilol: Dual α1 and β-Blockade
Carvedilol induces vasodilation primarily through its α1-adrenergic receptor blocking properties. In vascular smooth muscle, norepinephrine released from sympathetic nerves normally binds to α1-adrenergic receptors, initiating a signaling cascade that leads to vasoconstriction. By blocking these receptors, Carvedilol prevents this vasoconstriction, leading to relaxation of the smooth muscle and vasodilation.
Carvedilol's mechanism of vasodilation via α1-blockade.
Calcium Channel Blockers: Inhibition of Calcium Influx
Calcium channel blockers (CCBs) such as Diltiazem and Verapamil induce vasodilation by directly inhibiting the influx of extracellular calcium into vascular smooth muscle cells through L-type voltage-gated calcium channels. A reduction in intracellular calcium prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to dephosphorylation of the myosin light chain and subsequent muscle relaxation.
Mechanism of vasodilation by Calcium Channel Blockers.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro vasodilation study using the aortic ring assay.
Experimental workflow for the aortic ring assay.
Conclusion
In vitro studies on vascular smooth muscle demonstrate that Nebivolol possesses unique vasodilatory properties among beta-blockers, primarily through an endothelium-dependent, NO-mediated pathway. This contrasts with the lack of direct vasodilatory action of Atenolol and the α1-receptor blockade mechanism of Carvedilol. Calcium channel blockers, on the other hand, represent a distinct class of vasodilators that directly target calcium influx in smooth muscle cells. The choice of agent for further research or therapeutic development will depend on the desired mechanism of action and the specific context of the vascular pathophysiology being addressed. This guide provides a foundational framework for comparing these compounds and designing further in vitro validation studies.
References
Safety Operating Guide
Navigating the Disposal of Brefonalol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Brefonalol, a beta-adrenergic antagonist, requires careful consideration for its disposal to ensure compliance with regulations and to minimize environmental impact. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2][3] The DEA is responsible for regulating the disposal of controlled substances.[1][2] Many states also have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] It is crucial for research institutions to have a comprehensive understanding of these federal and state-level requirements.
This compound: Chemical Properties
Understanding the chemical properties of this compound is a preliminary step in assessing its potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₂₂H₂₈N₂O₂ |
| Molar Mass | 352.478 g·mol⁻¹[4] |
| IUPAC Name | 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one[5] |
| CAS Number | 104051-20-9[5][6] |
Standard Disposal Procedure for this compound
In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach based on general best practices for pharmaceutical waste is required. The following workflow provides a logical sequence of steps to ensure safe and compliant disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C22H28N2O2 | CID 65880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 104051-20-9 | Benchchem [benchchem.com]
Essential Safety and Logistical Information for Handling Brefonalol
Disclaimer: A specific Safety Data Sheet (SDS) for Brefonalol was not located. The following guidance is based on best practices for handling pharmacologically active, hazardous chemicals in a laboratory setting. Researchers must conduct a risk assessment for their specific use of this compound and adhere to all institutional and regulatory guidelines.
This document provides essential safety protocols and logistical plans for the handling and disposal of this compound, a beta-adrenergic antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing/Aliquoting (powder) | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable gown with tight-fitting cuffs[1] | NIOSH-approved respirator (e.g., N95) in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles or face shield[2] | Double-gloving with chemically resistant gloves (e.g., nitrile) | Laboratory coat or disposable gown[1] | Work in a chemical fume hood |
| In-vitro/In-vivo Administration | Safety glasses with side shields or goggles | Nitrile gloves | Laboratory coat[3] | As determined by risk assessment |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat or disposable gown | As needed based on the form of the waste |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain safety from receipt to disposal.
1. Acquisition and Storage:
-
Procurement: Obtain this compound from a reputable supplier that provides as much safety information as possible.
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a designated, well-ventilated, and restricted-access area. The storage location should be cool, dry, and away from incompatible materials.
2. Preparation and Handling:
-
Designated Area: All work with this compound, especially with the solid form, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Hand Washing: Always wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.[1]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in areas where this compound is handled.[1]
3. Spill Management:
-
Spill Kit: Maintain a well-stocked chemical spill kit in the laboratory.
-
Procedure:
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE, including respiratory protection if dealing with a powder.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material.
-
Collect all contaminated materials into a labeled, sealed waste container.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Contaminated PPE: Dispose of all single-use gloves, gowns, and other contaminated items in a designated hazardous waste container.[1]
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the name "this compound."
-
Collection: Follow your institution's procedures for hazardous waste collection. Do not mix this compound waste with other waste streams unless specifically permitted.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
